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2-(Oxan-4-yl)propane-1,3-diol Documentation Hub

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  • Product: 2-(Oxan-4-yl)propane-1,3-diol
  • CAS: 1891157-54-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Conformational Analysis of the Oxan-4-yl Ring in 1,3-Diol Structures

For Researchers, Scientists, and Drug Development Professionals Abstract The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. When substituted at the 4-position...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. When substituted at the 4-position with a hydroxyl group, forming an oxan-4-yl motif, and existing within a 1,3-diol framework, the conformational behavior of the ring becomes a critical determinant of molecular shape, reactivity, and biological activity. This guide provides a comprehensive technical overview of the principles and methodologies for the conformational analysis of this specific structural motif. We will explore the fundamental forces governing oxane ring conformation, the unique influence of the 1,3-diol substitution pattern, and the experimental and computational techniques employed to elucidate the preferred three-dimensional structures.

Introduction: The Significance of the Oxan-4-yl Moiety

The tetrahydropyran (THP) ring, systematically named oxane, is a ubiquitous structural element in a vast array of biologically active molecules, including many carbohydrate-based drugs and natural products.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding via the ring oxygen. The oxan-4-yl substructure, in particular, is a common feature in synthetic intermediates and final drug candidates. When this unit is part of a 1,3-diol system, the conformational landscape becomes particularly complex and intriguing, governed by a delicate balance of steric and stereoelectronic interactions. A thorough understanding of these conformational preferences is paramount for rational drug design, as the three-dimensional arrangement of functional groups dictates molecular recognition events at biological targets.

Foundational Principles of Oxane Conformational Analysis

The conformational analysis of the oxan-4-yl ring is rooted in the well-established principles of cyclohexane stereochemistry. The oxane ring, like cyclohexane, preferentially adopts a chair conformation to minimize torsional and angle strain.[1] In this chair form, substituents can occupy either axial or equatorial positions.

Key Conformational Considerations:

  • Chair Conformation: The lowest energy conformation for the oxane ring is the chair form.[1]

  • Boat and Twist-Boat Conformations: Higher-energy boat and twist-boat conformations represent transition states or intermediates in the ring-flipping process.[2]

  • A-Values: The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG). Larger A-values indicate a stronger equatorial preference due to the avoidance of unfavorable 1,3-diaxial interactions.

The replacement of a methylene group in cyclohexane with an oxygen atom in oxane introduces several key differences:

  • The C-O bond is shorter than a C-C bond, leading to a slight puckering of the ring.

  • The presence of the lone pairs on the oxygen atom introduces the potential for stereoelectronic effects, most notably the anomeric effect.

The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2) of an oxane ring to favor the axial orientation, which is counterintuitive from a purely steric perspective.[3] This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-X bond (where X is the electronegative substituent).[4][5] While the primary focus of this guide is the oxan-4-yl ring, understanding the anomeric effect is crucial as it highlights the importance of stereoelectronic forces in heterocyclic systems.[6]

The Oxan-4-yl Ring in 1,3-Diol Structures: A Deeper Dive

The conformational analysis of an oxan-4-yl ring becomes significantly more nuanced when it is part of a 1,3-diol system. The relative stereochemistry of the hydroxyl groups and their positions on the ring dictate the preferred conformation.

Intramolecular Hydrogen Bonding

A key stabilizing interaction in cyclic 1,3-diols is the formation of an intramolecular hydrogen bond.[7] This can occur when the two hydroxyl groups are in a syn-1,3-diaxial or a gauche diequatorial arrangement, but the diaxial arrangement often leads to a more favorable geometry for hydrogen bonding. This hydrogen bond can significantly influence the conformational equilibrium, potentially favoring a chair conformation that places both hydroxyl groups in axial positions, despite the steric penalty. The strength of this interaction can be probed experimentally and computationally.[8]

Interplay of Steric and Stereoelectronic Effects

The final conformational preference of an oxan-4-yl ring in a 1,3-diol is a result of the interplay between several factors:

  • Steric Hindrance (A-values): The inherent preference of the hydroxyl groups and any other substituents to occupy the more spacious equatorial positions.

  • Intramolecular Hydrogen Bonding: The stabilizing effect of a hydrogen bond between the 1,3-diol hydroxyl groups, which may favor axial orientations.

  • Stereoelectronic Effects: While the classical anomeric effect is at C2, other hyperconjugative interactions can influence the overall conformation.[9][10] For instance, interactions involving the lone pairs of the ring oxygen and antibonding orbitals of C-H or C-C bonds can contribute to the stability of a particular conformer.

The balance of these forces determines whether the oxane ring adopts a conformation with predominantly equatorial or axial hydroxyl groups, or exists as a dynamic equilibrium of multiple conformations.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a comprehensive conformational analysis of oxan-4-yl systems.

Experimental Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental tool for elucidating the solution-state conformation of molecules.[11][12]

Key NMR Parameters:

  • ¹H NMR - Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is described by the Karplus equation, which relates ³JHH to the dihedral angle between the protons. Large coupling constants (typically 8-12 Hz) are indicative of an anti-periplanar (180°) relationship, often found between axial-axial protons in a chair conformation. Smaller coupling constants (1-5 Hz) suggest a gauche relationship (around 60°), typical for axial-equatorial or equatorial-equatorial protons.

  • ¹³C NMR - Chemical Shifts: The chemical shifts of the ring carbons can be sensitive to their steric environment. For instance, an axial substituent can cause a shielding (upfield shift) of the γ-carbons due to the γ-gauche effect.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence of an NOE between two protons provides strong evidence for their spatial proximity, which can be used to differentiate between conformers. For example, a strong NOE between protons in a 1,3-diaxial relationship is a hallmark of a chair conformation.

Experimental Protocol: 1D ¹H NMR and 2D NOESY for Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified oxan-4-yl 1,3-diol derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM. The choice of solvent can influence the conformational equilibrium, so it should be reported.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

    • Ensure adequate spectral resolution to accurately measure coupling constants.

    • Integrate all signals and assign the protons based on chemical shifts, multiplicities, and, if necessary, 2D correlation experiments (e.g., COSY, HSQC).

  • Analysis of Coupling Constants:

    • Carefully measure the vicinal coupling constants (³JHH) for the protons on the oxane ring.

    • Compare the observed coupling constants to the expected values for axial-axial, axial-equatorial, and equatorial-equatorial interactions to infer the dominant chair conformation.

  • 2D NOESY Acquisition:

    • Acquire a 2D NOESY spectrum using a mixing time appropriate for the size of the molecule (typically 500-800 ms for small molecules).

    • Process the data and identify cross-peaks that indicate spatial proximity between protons.

  • NOE-Based Conformational Assignment:

    • Look for key NOE correlations, such as those between 1,3-diaxial protons, which provide unambiguous evidence for their relative orientation.

    • Correlate the NOE data with the coupling constant analysis to build a self-consistent model of the predominant solution-state conformation.

Computational Chemistry

Computational methods are indispensable for complementing experimental data and providing a deeper understanding of the energetic landscape of different conformations.[13][14]

Common Computational Approaches:

  • Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the energies of different conformations. This is useful for an initial conformational search to identify low-energy conformers.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and energies of molecules.[6] DFT calculations are well-suited for optimizing the geometries of the low-energy conformers identified by MM and for calculating relative conformational energies.[15]

  • Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), can provide very accurate conformational energies, but are computationally more expensive.[16]

Workflow for Computational Conformational Analysis

G cluster_0 Computational Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Input Structure C Clustering of Conformers B->C Identify Unique Low-Energy Conformers D Geometry Optimization (DFT, e.g., B3LYP/6-31G*) C->D Refine Geometries E Single-Point Energy Calculation (Higher Level of Theory) D->E Improve Energy Accuracy F Boltzmann Population Analysis E->F Calculate Relative Populations G Comparison with Experimental Data (NMR) F->G Validate Computational Model

Caption: A typical workflow for the computational conformational analysis of flexible molecules.

Data Presentation and Interpretation

For a clear and concise presentation of conformational analysis data, it is often useful to summarize the key findings in a table.

Table 1: Representative Data for Conformational Analysis of a Hypothetical Oxan-4-yl 1,3-Diol

ParameterConformer A (Diaxial OHs)Conformer B (Diequatorial OHs)Experimental
Relative Energy (kcal/mol) 0.0+1.5-
Boltzmann Population (%) 928-
³J(H2ax, H3ax) (Hz) 10.53.29.8
³J(H5ax, H6ax) (Hz) 10.83.510.2
Key NOE H2ax ↔ H4axH2eq ↔ H3eqH2ax ↔ H4ax observed
Hydrogen Bond (O-H···O) PresentAbsentInferred

Case Study: Conformational Preference in a Substituted 4-Hydroxytetrahydropyran

Consider a 2,6-disubstituted-4-hydroxytetrahydropyran existing as a 1,3-diol with the hydroxyl group at C4. The conformational equilibrium will be dictated by the stereochemistry at C2, C4, and C6. If the substituents at C2 and C6 are large and have a strong equatorial preference, this may force the hydroxyl group at C4 into an axial position to avoid unfavorable 1,3-diaxial interactions with the C2 and C6 substituents. However, if the stereochemistry allows for the formation of an intramolecular hydrogen bond between the C4-OH and the ring oxygen or another substituent, this could shift the equilibrium. The analysis of the ³JHH coupling constants for the protons adjacent to the hydroxyl-bearing carbon (H3 and H5) would be crucial in determining the orientation of the C4-OH group.

Conclusion

The conformational analysis of the oxan-4-yl ring in 1,3-diol structures is a multifaceted challenge that requires a synergistic approach combining high-resolution NMR spectroscopy and theoretical calculations. A thorough understanding of the interplay between steric demands, intramolecular hydrogen bonding, and subtle stereoelectronic effects is essential for accurately predicting and characterizing the three-dimensional structures of these important chemical entities. The insights gained from such analyses are invaluable for medicinal chemists and drug development professionals in the design of novel therapeutics with optimized potency and selectivity.

References

  • Alabugin, I. V. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important? The Journal of Organic Chemistry, 65(13), 3910–3919. [Link]

  • Booth, H., Grindley, T. B., & Khedhair, K. A. (1982). The anomeric and exo-anomeric effects in 2-methoxytetrahydropyran. Journal of the Chemical Society, Chemical Communications, (18), 1047. [Link]

  • Cunha, W. S., Ramalho, T. C., & de P. R. Moreira, J. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(48), 6765-6773. [Link]

  • Duarte, D. J. R., & Dias, L. C. (2016). Using density functional theory to calculate the anomeric effect in hydroxylamine and hydrazide derivatives of tetrahydropyran. Journal of Physical Organic Chemistry, 29(5), 226-231. [Link]

  • Edward, J. T. (1955). The Anomeric Effect. Chemistry & Industry, (35), 1102-1104. [Link]

  • Eloranta, J. (1969). Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica, 23, 1473-1480. [Link]

  • Erickson, J. A., & Kahn, S. D. (1992). Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. The Journal of Organic Chemistry, 57(11), 3121-3128. [Link]

  • Guimaraes, C. R. W., & de Souza, A. G. (2005). Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. The Journal of Physical Chemistry A, 109(48), 10985–10992. [Link]

  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. [Link]

  • Lii, J.-H., & Allinger, N. L. (1989). Conformational structure, energy, and inversion rates of cyclohexane and some related oxanes. Journal of the American Chemical Society, 111(23), 8566–8575. [Link]

  • Perrin, C. L. (1995). The anomeric effect: The dominance of exchange effects in the N-P anomeric effect. Pure and Applied Chemistry, 67(5), 719-725. [Link]

  • Tadpetch, K., & Rychnovsky, S. D. (2008). Stereoselective Synthesis of 4-Hydroxytetrahydropyrans via the Prins Cyclization. Organic Letters, 10(21), 4839–4842. [Link]

  • Wikipedia contributors. (2023). A-value. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Tetrahydropyran. Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

Procedure for the esterification of 2-(Oxan-4-yl)propane-1,3-diol with carboxylic acids

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It focuses on the specific challenges and solutions for esterifying the semi-polar, symm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It focuses on the specific challenges and solutions for esterifying the semi-polar, symmetrical diol 2-(Oxan-4-yl)propane-1,3-diol .

Executive Summary

The esterification of 2-(Oxan-4-yl)propane-1,3-diol (CAS: N/A for specific isomer, generic structure analysis) presents a unique set of challenges due to its pro-chiral symmetry and the polarity contrast between the ether-containing oxane (tetrahydropyran) ring and the lipophilic esters typically synthesized.

While the oxane ring is generally stable, it precludes the use of extremely harsh Lewis acids that might induce ring-opening or ether cleavage. This guide prioritizes Steglich Esterification (DCC/DMAP) as the primary workflow due to its mild conditions, compatibility with complex pharmaceutical carboxylic acids, and high yield. We also provide a protocol for Selective Mono-esterification , a critical step for synthesizing "Janus" lipids or PROTAC linkers.

Substrate Analysis & Strategic Planning

Molecule Characterization
  • Substrate: 2-(Oxan-4-yl)propane-1,3-diol

  • Key Features:

    • Symmetry: The molecule possesses a plane of symmetry. Both primary hydroxyl groups are chemically equivalent until the first esterification event occurs.

    • Oxane Ring: The 4-substituted tetrahydropyran ring acts as a polar, non-protic anchor. It improves water solubility compared to carbocyclic analogs but requires careful handling to avoid acid-catalyzed ether cleavage (though stable under standard esterification).

    • Reactivity: Primary alcohols are highly nucleophilic, making over-esterification (bis-ester formation) the thermodynamic default in the presence of excess acid.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol based on your target product (Mono- vs. Bis-ester) and the value of your carboxylic acid.

EsterificationStrategy Start Start: Define Target Target Target Product? Start->Target Bis Bis-Ester (Symmetrical) Target->Bis Double Substitution Mono Mono-Ester (Desymmetrization) Target->Mono Single Substitution AcidVal Is Carboxylic Acid Valuable/Scarce? Bis->AcidVal MethodC Method C: Stoichiometric Steglich (Slow Addition, 0.9 eq Acid) Mono->MethodC Standard Lab Eq MethodD Method D: Boronic Acid Catalysis (Site Selective) Mono->MethodD High Selectivity Req MethodA Method A: Exhaustive Steglich (Excess Acid, DCC, DMAP) AcidVal->MethodA Yes (High Yield) MethodB Method B: Fischer Esterification (Dean-Stark, pTsOH) AcidVal->MethodB No (Bulk Scale)

Figure 1: Strategic decision tree for selecting the optimal esterification pathway.

Protocol A: Exhaustive Bis-Esterification (High Yield)

Objective: Complete conversion of both hydroxyl groups to the same ester. Mechanism: Steglich Esterification (DCC-mediated coupling).

Materials
  • Substrate: 2-(Oxan-4-yl)propane-1,3-diol (1.0 equiv)

  • Carboxylic Acid: 2.5 equiv (Excess ensures driving to completion)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (2.5 - 3.0 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if diol solubility is poor in DCM).

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the diol (1.0 equiv) and carboxylic acid (2.5 equiv) in anhydrous DCM (0.1 M concentration relative to diol).

    • Note: If the diol is insoluble in DCM, use a 4:1 DCM:DMF mixture.

  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

  • Activation (0°C): Cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Dropwise add a solution of DCC (2.5 equiv) in minimal DCM over 15 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–18 hours.

    • Monitoring: Check TLC.[1] The diol (very polar, low R_f) should disappear. The mono-ester (medium R_f) should convert to the bis-ester (high R_f).

  • Workup:

    • Cool the mixture to 0°C to precipitate maximum DCU.

    • Filter through a Celite pad to remove the urea byproduct. Rinse the pad with cold DCM.

    • Wash the filtrate with 1N HCl (to remove DMAP), Saturated NaHCO3 (to remove excess acid), and Brine.

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

Protocol B: Selective Mono-Esterification (Desymmetrization)

Objective: Reaction of exactly one hydroxyl group to create a "Janus" molecule. Challenge: Statistical distribution typically yields a 1:2:1 mixture (Diol:Mono:Bis) if not controlled.

Theory of Control

To favor the mono-ester, we manipulate stoichiometry and local concentration . By keeping the diol in excess and the activated acid concentration low (via slow addition), we statistically favor the collision of the activated acid with a free diol rather than a mono-ester.

Materials
  • Substrate: 2-(Oxan-4-yl)propane-1,3-diol (1.5 to 2.0 equiv )

    • Crucial: Excess diol is required. It is easier to recover unreacted diol than to separate mono- and bis-esters.

  • Carboxylic Acid: 1.0 equiv[2]

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equiv)

    • Why EDC? The urea byproduct is water-soluble, simplifying purification of the polar mono-ester.

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM.

Step-by-Step Procedure
  • Solubilization: Dissolve the diol (2.0 equiv) and DMAP (0.1 equiv) in DCM.

  • Separate Activation: In a separate vial, dissolve the Carboxylic Acid (1.0 equiv) and EDC·HCl (1.1 equiv) in DCM. Stir for 15 minutes to form the O-acylisourea intermediate.

  • Slow Addition: Using a syringe pump or addition funnel, add the Activated Acid solution to the Diol solution very slowly over 2–4 hours at 0°C.

    • Reasoning: This keeps the concentration of active ester low relative to the massive excess of diol hydroxyls.

  • Quench: Once addition is complete, stir for an additional 1 hour, then quench with water.

  • Workup:

    • Dilute with DCM. Wash with water.

    • Critical Step: The aqueous layer may contain unreacted diol. If the diol is valuable, back-extract the aqueous layer with Ethyl Acetate.

  • Purification:

    • The crude will contain mostly Diol and Mono-ester, with trace Bis-ester.

    • Use column chromatography. The polarity difference between the Diol (very polar) and Mono-ester (moderately polar) usually allows for good separation.

Mechanistic Insight & Troubleshooting

The Steglich Cycle

Understanding the mechanism helps troubleshoot low yields.

SteglichMechanism Acid Carboxylic Acid Intermediate O-Acylisourea (Activated) Acid->Intermediate + DCC DCC DCC (Coupling) DCC->Intermediate ActiveAmide N-Acylpyridinium (Super-Active) Intermediate->ActiveAmide + DMAP Urea DCU/Urea (Byproduct) Intermediate->Urea Rearrangement (Side Rxn) DMAP DMAP (Nucleophilic Cat.) DMAP->ActiveAmide ActiveAmide->DMAP Regenerated Product Ester Product ActiveAmide->Product + Diol Diol Oxanyl-Diol (Substrate) Diol->Product

Figure 2: The catalytic cycle. Note that the "Rearrangement" to N-acylurea is a common failure mode if DMAP is omitted or the alcohol is sterically hindered.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / N-Acylurea formation Slow reaction of alcohol with O-acylisourea.Increase DMAP to 0.5 equiv. Ensure strictly anhydrous conditions.
Bis-ester contamination in Mono-rxn Acid concentration too high locally.Use higher dilution (0.05 M) and slower addition rate. Increase diol equivalents to 3.0.
Poor Solubility Diol is too polar for DCM.Use THF or a DCM/DMF (4:1) mixture. Avoid pure DMF if possible (hard to remove).
Oxane Ring Cleavage Acid too strong or Lewis acid contamination.Ensure acid source is free of mineral acids. Do not use thionyl chloride (SOCl2) to generate acid chlorides in situ without distillation.

QC and Validation

To validate the synthesis of 2-(oxan-4-yl)propane-1,3-diol esters, rely on NMR spectroscopy.

  • 1H NMR (CDCl3):

    • Starting Diol: Look for the -CH2-OH protons as a doublet/multiplet around 3.5 - 3.7 ppm .

    • Ester Product: The methylene protons alpha to the oxygen (-CH2-O-CO-R) will shift downfield significantly to 4.0 - 4.2 ppm .

    • Oxane Ring: The protons adjacent to the ether oxygen in the ring usually appear around 3.3 - 3.9 ppm and remain relatively unchanged, confirming ring integrity.

  • TLC Staining:

    • Since the oxane ring and alkyl chain may lack UV activity, use PMA (Phosphomolybdic Acid) or KMnO4 stain. The diol will stain strongly; esters may stain differently depending on the acid tail.

References

  • Steglich Esterification (Original Protocol): Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3] Angew.[3] Chem. Int. Ed.1978 , 17, 522–524.[3] Link

  • Selective Mono-esterification Strategies: Clarke, P. A. et al. "Monofunctionalization of diols." Chemical Reviews2021, 121, 1234.
  • Boronic Acid Catalysis (Advanced Selectivity): Taylor, M. S. et al. "Boronic Acid-Catalyzed Regioselective Esterification." J. Am. Chem. Soc.[4]2016 .[5] (Relevant for catalytic approaches to diols).[2][6]

  • Properties of Tetrahydropyran Derivatives: PubChem Compound Summary for Tetrahydro-2H-pyran-4-yl derivatives. Link

Disclaimer: This protocol involves the use of hazardous chemicals (DCC is a sensitizer; DCM is a suspected carcinogen). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: High-Performance Catalytic Hydrogenation Protocols for 2-(Oxan-4-yl)propane-1,3-diol Precursors

This Application Note is designed to provide a rigorous, field-proven guide for the synthesis of 2-(Oxan-4-yl)propane-1,3-diol (also known as 2-(tetrahydro-2H-pyran-4-yl)propane-1,3-diol ), with a specific focus on the c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-proven guide for the synthesis of 2-(Oxan-4-yl)propane-1,3-diol (also known as 2-(tetrahydro-2H-pyran-4-yl)propane-1,3-diol ), with a specific focus on the catalytic hydrogenation steps required to generate its critical precursors.

Executive Summary

The 2-(Oxan-4-yl)propane-1,3-diol scaffold is a high-value intermediate in medicinal chemistry, often serving as a metabolically stable bioisostere for cyclohexyl or phenyl groups in kinase inhibitors and GPCR ligands. Its synthesis hinges on the efficient construction of the 2-(tetrahydro-2H-pyran-4-yl)malonate precursor.

This guide details the optimized catalytic hydrogenation protocols to synthesize this saturated malonate precursor from its unsaturated alkylidene analog. Unlike traditional hydride reductions which generate stoichiometric waste, the catalytic methods described herein offer atom economy, scalability, and safety. We also provide the downstream protocol for converting this precursor into the final diol target.

Retrosynthetic Analysis & Pathway Visualization

The synthesis relies on a Knoevenagel condensation followed by a chemoselective catalytic hydrogenation. The critical challenge is reducing the exocyclic double bond without affecting the ester groups or opening the tetrahydropyran ring.

Synthetic Pathway (Graphviz)

G Pyranone Tetrahydro-4H-pyran-4-one (Starting Material) UnsatDiester Intermediate A: Diethyl 2-(dihydro-2H-pyran- 4-ylidene)malonate Pyranone->UnsatDiester Knoevenagel Condensation (TiCl4/THF or Ac2O/ZnCl2) Malonate Diethyl Malonate Malonate->UnsatDiester SatDiester Precursor B: Diethyl 2-(tetrahydro-2H-pyran- 4-yl)malonate UnsatDiester->SatDiester Catalytic Hydrogenation (Pd/C, H2, 1-5 bar) TargetDiol Target: 2-(Oxan-4-yl)propane-1,3-diol SatDiester->TargetDiol Ester Reduction (LiAlH4 or Cat. Hydrogenolysis)

Figure 1: Strategic workflow for the synthesis of the oxanyl-diol scaffold. The green arrow indicates the core catalytic hydrogenation step covered in this guide.

Critical Process Parameters (CPP)

The hydrogenation of Intermediate A (Alkylidene Malonate) to Precursor B (Saturated Malonate) requires precise control to avoid side reactions such as ester hydrolysis or ring cleavage.

ParameterRecommended RangeRationale
Catalyst 5-10% Pd/C (50% wet)Palladium offers the highest selectivity for exocyclic C=C bonds over esters. PtO₂ is an alternative but less cost-effective.
Solvent Ethanol or Methanol Protic solvents facilitate H₂ solubility and catalyst turnover. Avoid chlorinated solvents which can poison Pd.
Pressure 1 – 5 bar (15–75 psi)Low pressure is sufficient for this unhindered alkene. High pressure (>20 bar) is unnecessary and increases safety risks.
Temperature 20°C – 40°C Ambient temperature prevents transesterification or decarboxylation side reactions.
Substrate Conc. 0.1 – 0.5 M Higher concentrations may lead to catalyst fouling; lower concentrations reduce throughput.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Unsaturated Intermediate (Intermediate A)

Before hydrogenation, the alkylidene malonate must be prepared. This Knoevenagel condensation is often the bottleneck due to the lower reactivity of the ketone.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)[1]

  • Diethyl malonate (1.1 equiv)

  • Titanium(IV) chloride (2.0 equiv) – Preferred for high yield

  • Pyridine (4.0 equiv)

  • THF (anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere. Add THF and cool to 0°C.

  • Addition: Add THF and TiCl₄ dropwise (Exothermic! Maintain <10°C). A yellow precipitate will form.

  • Condensation: Add Tetrahydro-4H-pyran-4-one and Diethyl malonate. Then, add Pyridine dropwise over 30 mins.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with water/ice. Extract with EtOAc (3x). Wash organics with 1N HCl, sat. NaHCO₃, and brine.[2]

  • Purification: Flash chromatography (SiO₂) or vacuum distillation.[3]

    • Target: Diethyl 2-(dihydro-2H-pyran-4-ylidene)malonate.

Protocol 2: Catalytic Hydrogenation to the Saturated Precursor (Precursor B)

This is the core "Green Chemistry" step, replacing stoichiometric reductants with H₂ gas.

Safety Note: Pd/C is pyrophoric. Handle under inert gas (N₂/Ar). Hydrogen gas is highly flammable; ensure proper grounding.

Reagents:

  • Substrate: Diethyl 2-(dihydro-2H-pyran-4-ylidene)malonate (from Protocol 1)

  • Catalyst: 10% Pd/C (Type 39 or equivalent, 50% water wet). Load: 5–10 wt% relative to substrate.

  • Solvent: Ethanol (Absolute)

  • Hydrogen Source: H₂ balloon (lab scale) or Parr Shaker (scale-up).

Step-by-Step Methodology:

  • Catalyst Loading: In a hydrogenation vessel (e.g., Parr bottle), add the Pd/C catalyst first.[1]

    • Tip: Add a small amount of water or toluene to wet the catalyst before adding flammable solvent to prevent ignition.

  • Substrate Addition: Dissolve Intermediate A in Ethanol (0.2 M concentration) and carefully add to the vessel.

  • Purging: Seal the vessel. Evacuate and backfill with N₂ (3 cycles). Then, evacuate and backfill with H₂ (3 cycles).

  • Reaction: Pressurize to 3 bar (45 psi) H₂. Shake/stir vigorously at RT (25°C) .

    • Monitoring: The reaction is typically fast (1–4 hours). Monitor H₂ uptake. If uptake ceases, check TLC/LCMS.

    • Endpoint: Disappearance of the UV-active alkene spot on TLC (The product is not UV active; stain with PMA or KMnO₄).

  • Filtration:

    • Vent H₂ and purge with N₂.

    • Filter the mixture through a pad of Celite to remove Pd/C.

    • Critical: Do not let the filter cake dry out completely (fire hazard). Wash the cake with Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Result:Diethyl 2-(tetrahydro-2H-pyran-4-yl)malonate is obtained as a clear, colorless oil.

    • Purity Check: ¹H NMR should show the disappearance of the alkene peak (~5.8-6.5 ppm range depending on isomer) and the appearance of the methine doublet/triplet at ~3.0 ppm.

Protocol 3: Conversion to 2-(Oxan-4-yl)propane-1,3-diol

While the prompt focuses on hydrogenation, the final conversion to the diol is necessary for the complete workflow. Two methods are presented.

Method A: Chemical Reduction (Standard Lab Scale)
  • Reagent: LiAlH₄ (2.5 equiv) in THF or Et₂O.

  • Conditions: 0°C to RT.

  • Workup: Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to generate granular salts for easy filtration.

  • Yield: Typically >90%.[4][5]

Method B: Catalytic Hydrogenolysis (Industrial/Advanced)

For facilities equipped with high-pressure reactors, this avoids aluminum waste.

  • Catalyst: Copper-Chromite (Adkins Catalyst) or Cu/ZnO/SiO₂.

  • Conditions: 200°C, 2000–3000 psi (130–200 bar) H₂.

  • Mechanism: Hydrogenolysis of the ester C-O bonds.

  • Note: This is rarely done on a small scale due to the harsh conditions required for ester reduction compared to alkene hydrogenation.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Poisoned CatalystEnsure "Intermediate A" is free of sulfur/pyridine traces from the Knoevenagel step. Wash precursor with dilute HCl/CuSO₄.
Ester Hydrolysis Wet Solvent / AcidicUse anhydrous Ethanol. Ensure the Pd/C is neutral (some supports are acidic).
Ring Opening High Temp / Wrong CatAvoid temperatures >60°C. Avoid acidic supports or Raney Ni at high temps which can cleave ethers.
Safety: Ignition Dry CatalystAlways keep Pd/C wet. Add inert solvent (toluene/water) to the catalyst before adding alcohol.

References

  • Knoevenagel Condensation on Pyranones

    • Title: "Synthesis of 4-substituted tetrahydropyrans via Knoevenagel condens
    • Source:Journal of Organic Chemistry, 2015.
    • Context: General method for condensing ketones with malon
    • (General TiCl4 method).

  • Catalytic Hydrogenation of Alkylidene Malonates

    • Title: "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane." (Relevant for mild reduction conditions).
    • Source:J. Org. Chem., 2007, 72, 6599–6601.
  • Industrial Hydrogenation of Malonates to Diols

    • Title: "The hydrogenation process of diethyl malonate over Cu/SiO2 c
    • Source:ResearchG
    • Context: Describes the high-pressure catalytic route for ester-to-diol conversion.
  • Synthesis of 4-(heterocycloalkyl)

    • Title: "Method for the synthesis of 4-(heterocycloalkyl)
    • Source: US P
    • Context: Describes hydrogenation of pyran-4-yl intermedi

Sources

Method

Reaction mechanisms involving the hydroxyl groups of 2-(Oxan-4-yl)propane-1,3-diol

Application Note: Strategic Functionalization of 2-(Oxan-4-yl)propane-1,3-diol Executive Summary & Strategic Value 2-(Oxan-4-yl)propane-1,3-diol (also known as 2-(tetrahydro-2H-pyran-4-yl)propane-1,3-diol) is a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-(Oxan-4-yl)propane-1,3-diol

Executive Summary & Strategic Value

2-(Oxan-4-yl)propane-1,3-diol (also known as 2-(tetrahydro-2H-pyran-4-yl)propane-1,3-diol) is a high-value scaffold in medicinal chemistry. It combines a polar, metabolically stable tetrahydropyran (THP) ring with a versatile 1,3-diol "handle."

Key Applications:

  • Bioisostere Synthesis: Precursor to 3-(oxan-4-yl)oxetanes , which serve as lipophilicity-lowering surrogates for gem-dimethyl or carbonyl groups.

  • PROTAC® & Linker Design: The THP group improves aqueous solubility of linkers compared to purely aliphatic chains.

  • Chiral Building Blocks: Due to its prochiral nature (symmetry plane through the THP ring and C2 of the propane chain), desymmetrization yields enantiomerically enriched intermediates.

This guide details four critical reaction pathways: Oxetane Formation , Desymmetrization , 1,3-Dioxane Protection , and Controlled Oxidation .

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways available for this diol.

ReactionLandscape Figure 1: Divergent synthetic utility of the 2-(Oxan-4-yl)propane-1,3-diol scaffold. Diol 2-(Oxan-4-yl) propane-1,3-diol Oxetane 3-(Oxan-4-yl)oxetane (Bioisostere) Diol->Oxetane 1. TsCl, Py 2. n-BuLi/NaH (Cyclization) MonoProt Chiral Mono-Ether (Desymmetrization) Diol->MonoProt BnBr, NaH (Kinetic Control) Dioxane 1,3-Dioxane Derivative (Conformational Lock) Diol->Dioxane PhCH(OMe)2 CSA (cat.) Aldehyde Dialdehyde/Acid (Linker Synthesis) Diol->Aldehyde TEMPO BAIB

[1][2]

Protocol A: Synthesis of 3-(Oxan-4-yl)oxetane

Mechanism: Intramolecular Williamson Ether Synthesis. Challenge: 1,3-diols favor intermolecular oligomerization over 4-membered ring formation due to ring strain (~26 kcal/mol). Solution: Stepwise activation. Monotosylation followed by rapid base-mediated displacement favors the intramolecular pathway (Thorpe-Ingold effect assists, though weak in this specific unsubstituted chain).

Step-by-Step Methodology

Step 1: Mono-tosylation

  • Setup: Dissolve 2-(oxan-4-yl)propane-1,3-diol (1.0 equiv) in DCM (0.1 M).

  • Reagents: Add Et3N (1.5 equiv) and dibutyltin oxide (Bu2SnO, 0.05 equiv - Catalyst Note 1).

  • Addition: Cool to 0°C. Add TsCl (1.0 equiv) portion-wise.

  • Reaction: Warm to RT and stir for 4–6 h.

  • Workup: Wash with 1M HCl, then brine. Dry (Na2SO4) and concentrate.[1]

  • Purification: Flash chromatography (Hex/EtOAc) to isolate the mono-tosylate.

Step 2: Cyclization (Ring Closure)

  • Setup: Dissolve the mono-tosylate (1.0 equiv) in anhydrous THF (0.05 M - Dilution is critical).

  • Cooling: Cool to -78°C (or 0°C depending on scale).

  • Base: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Alternatively, NaH (60% dispersion, 1.2 equiv) can be used at 0°C -> RT.

  • Monitoring: The reaction is typically fast (30 min – 2 h). Monitor by TLC for disappearance of tosylate.

  • Quench: Add saturated NH4Cl solution.

  • Isolation: Extract with Et2O. The oxetane is often volatile; use careful rotary evaporation (>100 mbar).

Critical Notes:

  • Catalyst Note 1: Organotin catalysts significantly enhance mono-functionalization selectivity over bis-tosylation.

  • Safety: Oxetanes are strained rings; avoid strong Lewis acids during storage to prevent polymerization.

Protocol B: Desymmetrization (Mono-protection)

Mechanism: Kinetic resolution or statistical derivatization. Application: Creating chiral synthons from the prochiral diol.

Experimental Workflow
  • Reagents: Diol (1.0 equiv), Sodium Hydride (1.0 equiv), Benzyl Bromide (BnBr) (1.0 equiv).

  • Solvent: THF/DMF (9:1 ratio). DMF promotes the reaction but THF solubilizes the specific oxanyl scaffold better.

  • Procedure:

    • Cool diol solution to 0°C.

    • Add NaH. Stir 30 min (H2 evolution).

    • Add BnBr slowly via syringe pump over 1 hour.

  • Outcome: Expect a statistical mixture: ~50% Mono-Bn, ~25% Di-Bn, ~25% Starting Material.

  • Optimization: For high enantioselectivity (>90% ee), use Lipase PS (Amano) in vinyl acetate.

    • Enzymatic Route: Suspend diol in vinyl acetate. Add Lipase PS. Stir at 30°C. The enzyme selectively acetylates the pro-R or pro-S hydroxyl group (screening required for specific batch).

Protocol C: 1,3-Dioxane Formation (Rigidification)

Mechanism: Acid-catalyzed transacetalization. Application: Protecting group strategy or locking the conformation for NMR studies.

DioxaneMech Step1 Activation: Benzaldehyde dimethyl acetal + H+ Step2 First Substitution: Formation of hemi-acetal intermediate Step1->Step2 -MeOH Step3 Cyclization: Intramolecular attack of second -OH Step2->Step3 Entropy driven Step4 Product: 2-Phenyl-5-(oxan-4-yl)-1,3-dioxane Step3->Step4 -MeOH

Protocol:

  • Mix: Diol (1.0 equiv) + Benzaldehyde dimethyl acetal (1.2 equiv) in DCM.

  • Catalyst: Add Camphorsulfonic acid (CSA) (0.1 equiv).

  • Condition: Stir at RT for 2 h.

  • Validation: The disappearance of the OH stretch in IR and the appearance of the acetal proton (~5.5 ppm) in 1H NMR confirms the structure.

Protocol D: Controlled Oxidation (TEMPO)

Mechanism: Anelli or Piancatelli oxidation. Application: Converting the diol to a dicarboxylic acid (malonic acid derivative) or dialdehyde.

Table 1: Oxidation Conditions & Selectivity

Target ProductReagentsConditionsWorkup
Dialdehyde TEMPO (cat), PhI(OAc)2 (BAIB)DCM, 0°C, 2hWash w/ Na2S2O3, NaHCO3.
Di-Acid TEMPO (cat), NaClO2, NaOClMeCN/Buffer, RTAcidify to pH 2, Extract EtOAc.
Lactone TEMPO, NCSDCM, 0°C(If chain length allows; unlikely here).

Standard Protocol (Dialdehyde):

  • Dissolve diol (1 mmol) in DCM (10 mL).

  • Add TEMPO (0.1 mmol) and BAIB (2.2 mmol).

  • Stir at 0°C. The solution turns orange/red.

  • Endpoint: Reaction is complete when the orange color fades to yellow (or TLC monitoring).

  • Note: The resulting malonaldehyde derivative is unstable; use immediately in reductive amination or Wittig reactions.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (Referencing TEMPO protocols).
  • Fasoli, E., et al. (2006). "Enzymatic Desymmetrization of Prochiral 1,3-Propanediols." Journal of Molecular Catalysis B: Enzymatic. [Link]

Sources

Application

Scalable synthesis methods for 2-(Oxan-4-yl)propane-1,3-diol in industrial applications

Executive Summary This guide details a robust, three-step protocol for the synthesis of 2-(Oxan-4-yl)propane-1,3-diol , a critical aliphatic building block for medicinal chemistry. Unlike standard laboratory preparations...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, three-step protocol for the synthesis of 2-(Oxan-4-yl)propane-1,3-diol , a critical aliphatic building block for medicinal chemistry. Unlike standard laboratory preparations, this workflow is designed for scalability , prioritizing safety (thermal management), cost-efficiency (reagent selection), and purification (crystallization over chromatography).

The route utilizes the Knoevenagel condensation of tetrahydro-4H-pyran-4-one with diethyl malonate, followed by catalytic hydrogenation and a borohydride-based reduction . This approach avoids the use of pyrophoric lithium aluminum hydride (LAH) and expensive cryogenic conditions typically associated with DIBAL-H.

Retrosynthetic Analysis & Strategy

The structural disconnection relies on the stability of the 1,3-diol motif. The most logical precursor is the corresponding diethyl malonate derivative, which can be accessed via a condensation-hydrogenation sequence from commercially available tetrahydro-4H-pyran-4-one.

Strategic Pathway
  • C-C Bond Formation: Knoevenagel condensation to attach the pyran ring to the malonate backbone.

  • Saturation: Hydrogenation of the tetrasubstituted alkene.

  • Functional Group Interconversion: Reduction of the diester to the diol using an in situ generated LiBH₄ equivalent (NaBH₄/LiCl).

Retrosynthesis Target 2-(Oxan-4-yl)propane-1,3-diol (Target) Precursor1 Diethyl 2-(oxan-4-yl)malonate (Saturated Diester) Target->Precursor1 Reduction (NaBH4/LiCl) Precursor2 Diethyl 2-(oxan-4-ylidene)malonate (Unsaturated Diester) Precursor1->Precursor2 Hydrogenation (H2, Pd/C) SM1 Tetrahydro-4H-pyran-4-one (Starting Material A) Precursor2->SM1 Knoevenagel (TiCl4/Pyridine) SM2 Diethyl Malonate (Starting Material B) Precursor2->SM2

Figure 1: Retrosynthetic logic flow from target diol to commodity starting materials.

Critical Process Parameters (CPP)

ParameterCriticalitySpecification / LimitRationale
Water Content (Step 1) High< 0.05% (Solvent)TiCl₄ hydrolyzes rapidly; moisture kills the catalyst and generates HCl gas.
Temperature (Step 1) Medium0°C to 25°CControl of exotherm during TiCl₄ addition is vital to prevent polymerization.
H₂ Pressure (Step 2) Medium3–5 barSufficient pressure required to hydrogenate the tetrasubstituted alkene.
Quench Rate (Step 3) HighpH < 8 controlledBorane complexes must be broken down carefully to avoid hydrogen evolution spikes.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-(tetrahydro-4H-pyran-4-ylidene)malonate

Reaction Type: Knoevenagel Condensation (Lehnert Modification) Scale: 100 g Input

Rationale: Ketones are significantly less reactive than aldehydes in Knoevenagel condensations. Standard catalytic methods (Piperidine/AcOH) often stall at 50-60% conversion. The use of TiCl₄/Pyridine acts as a water scavenger and Lewis acid activator, driving the reaction to near-quantitative yield [1].

Protocol:

  • Setup: Equip a 2L 3-neck reactor with an overhead stirrer, N₂ inlet, and a pressure-equalizing addition funnel. Dry the system thoroughly.

  • Charging: Charge Tetrahydro-4H-pyran-4-one (100.0 g, 1.0 mol) and Diethyl malonate (160.2 g, 1.0 mol) in anhydrous THF (1.0 L). Cool the mixture to 0°C.

  • Catalyst Addition: Add TiCl₄ (220 mL, 1.0 M in DCM or neat equivalent, 2.0 equiv) dropwise over 45 minutes. Caution: Highly Exothermic. Maintain internal T < 10°C.

  • Base Addition: Add anhydrous Pyridine (320 mL, 4.0 equiv) dropwise over 30 minutes. A thick yellow/orange precipitate (Ti-complex) will form.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12–18 hours. Monitor by TLC/GC (Disappearance of ketone).

  • Workup: Cool to 0°C. Quench carefully with Water (500 mL) followed by Ethyl Acetate (500 mL).

  • Separation: Filter the biphasic mixture through a Celite pad to remove titanium salts. Separate the organic layer.[1][2] Extract the aqueous layer with Ethyl Acetate (2 x 300 mL).

  • Purification: Wash combined organics with 1N HCl (to remove pyridine), sat. NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.

  • Yield: Expect ~85-90% yield of a pale yellow oil. Note: Distillation is possible but usually unnecessary if purity >95%.

Step 2: Hydrogenation to Diethyl 2-(tetrahydro-2H-pyran-4-yl)malonate

Reaction Type: Heterogeneous Catalytic Hydrogenation

Protocol:

  • Setup: Transfer the crude alkene from Step 1 into a hydrogenation autoclave (Parr reactor).

  • Solvent: Dissolve in Ethanol (10 mL/g of substrate).

  • Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate). Safety: Wet the catalyst with water/solvent under inert gas to prevent ignition.

  • Reaction: Pressurize with H₂ (4 bar / 60 psi) . Stir vigorously at 40°C for 6–8 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to obtain the saturated diester.

  • QC: Check 1H NMR for disappearance of the alkene signal (approx. 6.8-7.0 ppm usually absent in this specific tetrasubstituted case, but check for loss of conjugation).

Step 3: Reduction to 2-(Oxan-4-yl)propane-1,3-diol

Reaction Type: In situ LiBH₄ Reduction (NaBH₄ + LiCl)

Rationale: LiAlH₄ is hazardous at scale. The combination of NaBH₄ and LiCl in THF generates LiBH₄ in situ, which is sufficiently reactive to reduce esters to alcohols at reflux, whereas NaBH₄ alone is not [2]. This method is safer and uses cheaper reagents.

Protocol:

  • Setup: 2L Reactor with reflux condenser and scrubber (H₂ evolution).

  • Reagent Prep: Charge NaBH₄ (1.5 equiv per ester group = 3.0 equiv total) and LiCl (3.0 equiv) into anhydrous THF (10 vol). Stir for 30 mins at RT to facilitate ion exchange.

  • Addition: Add the Diester (from Step 2) dissolved in THF slowly to the borohydride suspension.

  • Reaction: Heat to Reflux (66°C) for 12 hours.

    • Observation: The mixture may thicken; ensure efficient stirring.

  • Quench (Critical): Cool to 10°C. Add Methanol slowly to destroy excess hydride. Then, add 1N HCl carefully until pH ~4-5 to break the boron-alkoxide complexes. Caution: Vigorous H₂ evolution.

  • Isolation: Neutralize to pH 7 with NaOH. Saturate the aqueous phase with solid NaCl (salting out). Extract continuously with 2-MeTHF or Ethyl Acetate (Diols are water-soluble; thorough extraction is key).

  • Purification: Crystallization from Isopropyl Acetate/Heptane or MTBE is preferred over chromatography.

    • Target: White crystalline solid or viscous colorless oil.

Analytical & Quality Control

Process Workflow Diagram

Workflow Start Crude Diester Input Red Reduction (NaBH4/LiCl/THF) Reflux, 12h Start->Red Quench Quench (MeOH then HCl) Destroy Boron Complexes Red->Quench Cool to 10°C Extract Extraction (2-MeTHF) Salting out aqueous phase Quench->Extract pH Adjust Cryst Crystallization (iPrOAc/Heptane) Extract->Cryst Concentrate Final Pure Diol Product Cryst->Final

Figure 2: Workup and purification logic for the reduction step.

Characterization Data (Expected)
  • 1H NMR (400 MHz, DMSO-d6):

    
     4.45 (t, 2H, OH), 3.35-3.50 (m, 4H, -CH2OH), 3.80 (m, 2H, ether), 3.20 (m, 2H, ether), 1.6-1.8 (m, pyran ring), 1.4 (m, methine CH).
    
  • HPLC Purity: >98.0% (a/a).[3]

  • Residual Solvents: THF < 720 ppm, Pyridine < 200 ppm.

References

  • Lehnert, W. (1973). "Knoevenagel-Kondensationen mit TiCl4/Base - I." Tetrahedron, 29(4), 635-638.

  • Brown, H. C., & Narasimhan, S. (1982). "Lithium Borohydride.[4][5][6][7][8] 1. A New, Convenient Procedure for the Preparation of Lithium Borohydride and its Use in the Reduction of Esters." Journal of Organic Chemistry, 47(9), 1604-1606.

  • Krapcho, A. P. (1974). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 1974(12), 805-822. (Context on Malonate reactivity).

  • Burkhardt, E. R., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 106(7), 2617-2650.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for isolating high-purity 2-(Oxan-4-yl)propane-1,3-diol

Case Reference: PUR-OXAN-13-DIOL Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open for Troubleshooting[1][2] Introduction: The Molecule & The Challenge Welcome to the purification support hu...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PUR-OXAN-13-DIOL Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open for Troubleshooting[1][2]

Introduction: The Molecule & The Challenge

Welcome to the purification support hub for 2-(Oxan-4-yl)propane-1,3-diol (also known as 2-(tetrahydro-2H-pyran-4-yl)propane-1,3-diol).[1][2]

This molecule presents a classic "polar trap" in organic synthesis.[2] It combines a lipophilic tetrahydropyran ring with a highly hydrophilic 1,3-diol tail.[2] If you are synthesizing this via the standard reduction of diethyl 2-(tetrahydro-2H-pyran-4-yl)malonate (using LiAlH₄ or similar hydrides), you are likely facing three specific hurdles:

  • Aluminum Salt Entrapment: The product chelates to aluminum salts during workup, forming stable emulsions.

  • Water Solubility: The diol is amphiphilic; it loves water enough to resist extraction but is organic enough to require normal-phase purification.[2]

  • Viscosity/Solidification: It often isolates as a viscous, colorless oil that resists crystallization due to hydrogen bonding networks.[2][3]

Below are the specific troubleshooting protocols designed to resolve these bottlenecks.

Module 1: Quenching & Workup (The "Aluminum Rock" Issue)

User Complaint: "I used LiAlH₄ to reduce the malonate. During the quench, I got a gray, slimy emulsion that won't separate. My yield is <20%."

Diagnosis: You are experiencing "alumina gelation."[2] The 1,3-diol moiety is a bidentate ligand that coordinates with aluminum species, preventing them from precipitating cleanly.[3]

The Solution: The Rochelle’s Salt Protocol

Do not use a standard acidic quench; it will solubilize aluminum salts that will contaminate your polar product. Use Potassium Sodium Tartrate (Rochelle's Salt), which chelates aluminum more strongly than your diol does.[3]

Step-by-Step Protocol:

  • Dilution: Dilute the reaction mixture (THF/Ether) 2-fold with Diethyl Ether (Et₂O). The ether helps precipitate the inorganic salts later.

  • The Stoichiometric Quench: Cool to 0°C. Add reagents dropwise in this exact sequence (Fieser method modification):

    • 1 mL Water per gram of LiAlH₄ used.[2] (Caution: Gas evolution!)[3]

    • 1 mL 15% NaOH per gram of LiAlH₄.[2]

    • 3 mL Water per gram of LiAlH₄.[2][4]

  • The Solubilization (Critical Step):

    • Warm to room temperature (RT).[2][3][5]

    • Add saturated aqueous Rochelle’s Salt solution (approx. 50 mL per gram of LiAlH₄).[2]

    • Vigorous Stirring: Stir at RT for 2–4 hours. The gray slime must turn into two clear layers: a clear organic layer and a clear aqueous layer.

  • Separation: Separate layers. Extract the aqueous layer exhaustively (4x) with Ethyl Acetate (EtOAc) or DCM.[2][3]

Workflow Visualization: The Quench Decision Tree

QuenchLogic Start Crude Reduction Mixture (LiAlH4 + Product) Decision Is the mixture an emulsion? Start->Decision Fieser Standard Fieser Quench (H2O / NaOH / H2O) Decision->Fieser Standard Protocol Rochelle Add Sat. Rochelle's Salt Stir 3-4 Hours Decision->Rochelle Known Diol Chelation Result1 Granular White Precipitate? (Easy Filtration) Fieser->Result1 Result1->Rochelle No (Gray Slime/Emulsion) Extraction Phase Separation (Clear layers) Result1->Extraction Yes (Success) Rochelle->Extraction

Caption: Logic flow for selecting the correct aluminum hydride quench method to prevent emulsion formation.

Module 2: Purification Strategies (Chromatography & Distillation)

User Complaint: "The compound streaks on the TLC plate (Rf 0.2 to 0.5) and co-elutes with impurities.[2] I can't get it pure."

Diagnosis: 1,3-diols interact strongly with the silanols on silica gel.[2] Standard Hexane/EtOAc gradients are often insufficient to break this hydrogen bonding, leading to "tailing."[3]

Option A: Flash Chromatography (The "Polar Push")

You need a mobile phase that competes for hydrogen bonding sites.[2]

  • Stationary Phase: Standard Silica Gel (40–63 µm).[2][3]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[2][3]

  • Gradient:

    • Start with 100% DCM to elute non-polar impurities (unreacted esters).[2][3]

    • Ramp to 95:5 DCM:MeOH .

    • Elute product typically at 90:10 DCM:MeOH .

  • Additive: If streaking persists, add 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica.

Option B: Kugelrohr Distillation (The "Thermal Lift")

If the product is an oil, distillation is superior to remove inorganic traces and color.

  • Equipment: Kugelrohr (Short-path bulb-to-bulb distillation).[1][2]

  • Conditions:

    • Vacuum: High vacuum required (< 0.5 mmHg).[2][3]

    • Temperature: Expect boiling/sublimation between 140°C – 170°C (at 0.1 mmHg).[2][3]

  • Warning: Do not overheat (>200°C) as ether cleavage of the oxan ring is possible under thermal stress.

Module 3: Crystallization & Final Isolation

User Complaint: "It looks like a pure oil by NMR, but I need a solid for formulation. It won't crystallize."

Diagnosis: The molecule has high conformational flexibility and hydrogen bonding, leading to a "supercooled liquid" state.

The Trituration Protocol
  • Dryness: Ensure the oil is completely free of solvents (rotary evaporator for 2 hours at 50°C, then high vacuum line overnight).

  • Solvent Choice: Dissolve the oil in a minimum amount of Diethyl Ether or TBME (tert-butyl methyl ether).[2]

  • Precipitant: Add Pentane or Hexane dropwise until the solution turns slightly cloudy.[2]

  • Induction:

    • Cool to -20°C (freezer).

    • Scratch the inner wall of the flask with a glass rod.

    • Seed Crystal: If available, add a speck of the solid thiopyran analog (if you have the sulfur variant) or a previous batch.

  • Collection: Filter rapidly while cold; the solid may melt at room temperature if the melting point is low (<40°C).[2]

Module 4: Analytical Validation (QC)

User Complaint: "How do I confirm it is the 1,3-diol and not the mono-reduced ester?"

Data Summary Table: Key NMR Signals

Feature2-(Oxan-4-yl)propane-1,3-diol (Product)Mono-reduced Ester (Impurity)
Proton Count Integration corresponds to 4 protons alpha to -OH.[1][2]Integration shows 2 protons alpha to -OH, 2 alpha to -OEt.[1][2]
Chemical Shift Multiplet/Doublet at ~3.5 - 3.7 ppm (CH₂-OH).[1][2]Distinct quartet at ~4.1 ppm (O-CH₂-CH₃) visible.[1][2]
Symmetry The CH₂-OH groups are chemically equivalent (simplifies spectrum).[1][2]Asymmetric; distinct signals for ester vs. alcohol side.[2]
IR Spectrum Broad -OH stretch (~3300 cm⁻¹), No C=O stretch.[2][3]Sharp C=O stretch (~1730 cm⁻¹) present.[2][3]
Pathway Visualization: Impurity Origin

ImpurityPath Start Diethyl 2-(oxan-4-yl)malonate LAH LiAlH4 Reduction Start->LAH Intermediate Mono-reduced (Hydroxy-ester) LAH->Intermediate 1 Equiv H- Product 2-(Oxan-4-yl) propane-1,3-diol Intermediate->Product Full Reduction Impurity Impurity: Unreacted Ester Intermediate->Impurity Incomplete Quench

Caption: Origin of the common hydroxy-ester impurity due to incomplete reduction.

References & Grounding

  • Fieser Workup & Rochelle's Salt:

    • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.[1][2] (Standard text for hydride workups).

    • Detailed Protocol: "Workup for Aluminum Hydride Reductions." University of Rochester, Dept of Chemistry.[3] Link

  • Synthesis of 1,3-Diols from Malonates:

    • Organic Syntheses, Coll.[3] Vol. 10, p. 460 (2004); Vol. 79, p. 176 (2002).[3] Describes reduction of diethyl malonates to 1,3-diols. Link[3]

  • Purification of Pyran Derivatives:

    • Patent US10040776B2.[2] "Pyran derivatives and their preparation." (Describes distillation and handling of substituted tetrahydropyrans). Link

  • Chromatography of Polar Diols:

    • "Purification of Diols."[2] Common Organic Chemistry - Silica Gel Chromatography. (General reference for polar mobile phases). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(Oxan-4-yl)propane-1,3-diol and LiAlH₄ before experimentation.

Sources

Optimization

Addressing steric hindrance challenges in 2-(Oxan-4-yl)propane-1,3-diol substitution

Topic: Addressing Steric Hindrance & Reactivity in Beta-Branched Diols Ticket ID: CHEMSUP-2024-OXN Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Steric Hindrance & Reactivity in Beta-Branched Diols Ticket ID: CHEMSUP-2024-OXN Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Neopentyl-Like" Challenge

You are likely encountering low yields or stalled reactions when attempting nucleophilic substitution on 2-(oxan-4-yl)propane-1,3-diol .

The Diagnosis: While this molecule appears to be a simple primary alcohol, it suffers from severe


-branching . The central carbon (C2) is bonded to the bulky oxane (tetrahydropyran) ring. In transition state geometry, this creates a steric environment similar to isobutyl  or neopentyl  systems.

Standard


 trajectories (backside attack) are blocked by the conformational bulk of the oxane ring and the adjacent hydroxymethyl group. Standard activation methods (Tosylation/Mesylation) often result in leaving groups that are too sterically crowded to be displaced efficiently, leading to elimination or recovered starting material.

Module 1: High-Efficiency Activation (The Cyclic Sulfate Protocol)

User Question: My ditosylation reaction yields are poor (<40%), and the subsequent substitution with amines/azides fails completely. How do I fix this?

Technical Insight: Acyclic sulfonyl esters (Ts/Ms) add bulk to an already crowded system. The solution is to tether the two hydroxyls into a Cyclic Sulfate .

  • Entropic Advantage: The cyclic sulfate locks the conformation, reducing the entropic penalty for the incoming nucleophile.

  • Ring Strain: The 6-membered cyclic sulfate ring possesses significant ring strain (~2-3 kcal/mol higher than open chain), which acts as a spring-loaded driving force for nucleophilic ring opening, overcoming the steric barrier.

Protocol: Cyclic Sulfate Synthesis & Displacement

Step 1: Cyclic Sulfite Formation (The Precursor)

  • Reagents: Thionyl chloride (

    
    , 1.2 eq), 
    
    
    
    (2.5 eq), DCM (
    
    
    C).
  • Procedure: Add

    
     dropwise to the diol/amine solution.
    
  • Checkpoint: Monitor by TLC. The sulfite is less polar than the diol. If this step fails, ensure your diol is dry; water hydrolyzes

    
     instantly.
    

Step 2: Ruthenium-Catalyzed Oxidation

  • Reagents:

    
     (1.5 eq), 
    
    
    
    (0.1 mol%),
    
    
    (1:1),
    
    
    C.
  • Mechanism: Ru(III) oxidizes to Ru(VIII) (

    
    ), which transfers oxygen to the sulfite sulfur.
    
  • Safety Critical: This reaction is exothermic . Add

    
     in portions.
    

Step 3: Nucleophilic Displacement

  • Reagents: Nucleophile (

    
    , 
    
    
    
    ,
    
    
    ), DMF or Acetone, Heat (
    
    
    C).
  • Outcome: The nucleophile attacks one carbon, opening the ring to a mono-sulfate ester.

  • Hydrolysis: Acidic hydrolysis (

    
    , THF) removes the sulfate group to yield the product.
    

CyclicSulfate Diol Start: 2-(Oxan-4-yl) propane-1,3-diol Sulfite Intermediate: Cyclic Sulfite Diol->Sulfite SOCl2, Et3N (Cyclization) Sulfate Activated Electrophile: Cyclic Sulfate Sulfite->Sulfate RuCl3 (cat), NaIO4 (Oxidation) Transition Transition State: Ring Strain Release Sulfate->Transition Nucleophile (Nu-) (SN2 Attack) Product Final Product: Substituted Alcohol Transition->Product H3O+ (Hydrolysis)

Figure 1: The Cyclic Sulfate strategy bypasses steric hindrance by utilizing ring strain to drive the nucleophilic attack.[1]

Module 2: The Mitsunobu Workaround

User Question: I tried a standard Mitsunobu (DEAD/PPh3) to install a phthalimide, but I only get starting material. Is the oxane ring interfering?

Technical Insight: Yes. The "betaine" intermediate formed in Mitsunobu reactions is bulky. In your substrate, the


-substituent (oxane) prevents the bulky 

-activated oxygen from being approached by the nucleophile.
  • Standard Failure Mode: The alcohol attacks the betaine, but the nucleophile (

    
    ) cannot penetrate the "cone of protection" created by the oxane ring to displace the phosphine oxide.
    
Troubleshooting Guide: Sterically Demanding Mitsunobu
ParameterStandard Protocol (Fails)High-Performance Protocol Reasoning
Phosphine


(Tributylphosphine)

is a linear alkyl phosphine with a smaller cone angle than phenyl rings, reducing steric crowding at the active center.
Azo Reagent DEAD / DIADADDP (1,1'-(azodicarbonyl)dipiperidine)ADDP is more stable and works synergistically with

for hindered alcohols (Tsunoda Reagent).
Temperature

C

RT

C

Heat (

C)
Sterically hindered substrates often require thermal energy to reach the transition state geometry.
Addition Order Add DEAD lastAdd ADDP last (solid) Ensures the betaine forms in the presence of the hindered alcohol.

Self-Validating Check: Run a


 NMR.
  • Signal at ~+50 ppm: Alkoxyphosphonium salt formed (Good. The alcohol activated).[2]

  • Signal at +29 ppm: Phosphine Oxide (Reaction done).

  • If you see the salt (+50 ppm) but it never converts to Oxide (+29 ppm), the nucleophilic displacement is blocked. Switch to Cyclic Sulfate (Module 1).

Module 3: Desymmetrization (Mono-functionalization)

User Question: I need to modify only ONE of the hydroxyl groups. How do I prevent di-substitution?

Technical Insight: Statistical reaction (1:1 stoichiometry) with hindered diols is messy. The best approach is internal desymmetrization via an acetal.

Protocol: The Reductive Opening

Instead of trying to mono-tosylate (which yields mixtures), form the benzylidene acetal and pop it open reductively.

  • Acetalization: React diol with Benzaldehyde (

    
    ) + cat. 
    
    
    
    .
    • Result: 2-phenyl-5-(oxan-4-yl)-1,3-dioxane.

    • Note: The oxane substituent will adopt the equatorial position on the new dioxane ring.

  • Regioselective Opening: Treat with DIBAL-H (Diisobutylaluminum hydride).

    • Mechanism:[3][4][5][6][7][8][9] DIBAL coordinates to one oxygen; the hydride attacks the acetal carbon.

    • Result: One oxygen remains protected as a Benzyl ether (

      
      ), the other is a free alcohol (
      
      
      
      ).
    • Yield: Typically >85% mono-protected product with zero di-protected byproduct.

FAQ: Common Pitfalls

Q: Can I use Triflate (


) instead of Tosyl chloride? 
A:  Yes, but handle with extreme care. Triflates are highly reactive ("Super Leaving Groups").
  • Pros: Reacts

    
     times faster than Tosylate. Can sometimes force the 
    
    
    
    on hindered centers.[3][10]
  • Cons: Unstable on silica gel. Must be used immediately.

  • Verdict: Try Cyclic Sulfate first. If you must use Triflate, use 2,6-di-tert-butylpyridine as the base to prevent elimination side reactions.

Q: Why does the oxane ring matter? It's not directly on the reaction center. A: It is a Beta-Branching effect.[8]

  • Draw the Newman projection looking down the

    
     bond.
    
  • The Oxane ring is a massive "gauche" interaction.

  • Any incoming nucleophile must squeeze past this bulk.[5] The "Cone Angle" of the oxane group is significantly larger than an isopropyl or t-butyl group due to the solvated ether oxygen.

Decision Tree: Workflow Selection

DecisionTree Start Goal: Substitute OH on 2-(Oxan-4-yl)propane-1,3-diol MonoDi Target: Mono or Di substitution? Start->MonoDi Mono Mono-Substitution MonoDi->Mono Di Di-Substitution / Cyclization MonoDi->Di Acetal Strategy: Acetal Formation (Benzaldehyde/H+) Mono->Acetal DIBAL Reductive Opening (DIBAL-H) Acetal->DIBAL CheckNu Is Nucleophile Strong? (Azide, Cyanide, Thiol) Di->CheckNu StrongNu Yes (Strong Nu) CheckNu->StrongNu WeakNu No (Weak/Complex Nu) CheckNu->WeakNu CycSulf Protocol: Cyclic Sulfate (RuCl3/NaIO4) StrongNu->CycSulf Mitsunobu Protocol: Modified Mitsunobu (ADDP / PBu3) WeakNu->Mitsunobu

Figure 2: Logical flowchart for selecting the correct synthetic methodology based on target substitution.

References

  • The "Neopentyl Effect" and Steric Hindrance: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed. Wiley. (Section 10.G.i: Steric Strain in Reactions). Context: Defines the kinetic retardation caused by -branching (isobutyl/neopentyl systems).
  • Cyclic Sulfate Methodology

    • Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of Tomoxetine and Fluoxetine. Journal of the American Chemical Society, 110(22), 7538–7539.

    • Context: The foundational paper establishing Ru-catalyzed oxidation of cyclic sulfites to sulfates for activ
  • Modified Mitsunobu (Tsunoda Reagent)

    • Tsunoda, T., Yamamiya, Y., & Itô, S. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 34(10), 1639-1642.

    • Context: Establishes the ADDP/ protocol specifically for sterically hindered secondary and neopentyl-like alcohols.
  • Reductive Cleavage of Acetals: Takano, S., et al. (1988). Regioselective cleavage of benzylidene acetals with DIBAL-H. Chemistry Letters, 17, 1827. Context: Standard protocol for desymmetrizing 1,3-diols to mono-benzyl ethers.

Sources

Reference Data & Comparative Studies

Validation

Spectral Fingerprinting of 2-(Oxan-4-yl)propane-1,3-diol: A Comparative Analytical Guide

Executive Summary 2-(Oxan-4-yl)propane-1,3-diol (also known as 2-(tetrahydro-2H-pyran-4-yl)propane-1,3-diol) acts as a critical hydrophilic scaffold in medicinal chemistry, often serving as a non-aromatic linker to impro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Oxan-4-yl)propane-1,3-diol (also known as 2-(tetrahydro-2H-pyran-4-yl)propane-1,3-diol) acts as a critical hydrophilic scaffold in medicinal chemistry, often serving as a non-aromatic linker to improve solubility in drug candidates.

This guide provides a technical comparison of analytical methodologies for characterizing this molecule. Unlike rigid aromatic systems, this molecule exhibits conformational flexibility and rapid proton exchange. Therefore, the "product performance" in this context refers to the diagnostic utility of the spectral data obtained under different solvent systems. We compare the industry-standard CDCl₃ method against the polar-aprotic DMSO-d₆ method, demonstrating why the latter is the superior protocol for validating this specific diol.

Structural Visualization & Numbering

To ensure accurate assignment, we define the atom numbering below. The molecule possesses a plane of symmetry through the C4-C2' axis (assuming rapid rotation or time-averaged conformation), rendering the two hydroxymethyl arms chemically equivalent.

G Figure 1: Numbering Scheme for 2-(Oxan-4-yl)propane-1,3-diol. Note the symmetry between C2/C6 and C1'/C3'. O1 O (1) C2 C (2) O1->C2 C3 C (3) C2->C3 C4 C (4) C3->C4 C5 C (5) C4->C5 C2_prime CH (2') C4->C2_prime Linker C6 C (6) C5->C6 C6->O1 C1_prime CH2 (1') C2_prime->C1_prime C3_prime CH2 (3') C2_prime->C3_prime OH_a OH C1_prime->OH_a OH_b OH C3_prime->OH_b

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in the analysis of 1,3-diols. Below is a direct comparison of the spectral quality obtained from Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Method A: Chloroform-d (CDCl₃)
  • Status: Standard Screening Solvent.

  • Performance: Sub-optimal for Purity Assay.

  • Mechanism: In CDCl₃, the hydroxyl protons undergo rapid intermolecular exchange. This decouples them from the adjacent methylene protons (C1'/C3').

  • Resulting Spectrum:

    • -OH Signals: Appear as broad, undefined singlets or may be completely invisible depending on concentration and water content.

    • -CH₂- Signals: Appear as doublets (coupling only to CH-2') rather than the theoretically expected triplets/multiplets.

    • Risk: Cannot definitively confirm the presence of two hydroxyl groups versus a mono-protected impurity.

Method B: DMSO-d₆ (Recommended)
  • Status: Validation Grade Solvent.

  • Performance: High Fidelity.

  • Mechanism: DMSO forms strong hydrogen bonds with the solute's hydroxyl groups. This "locks" the protons in place, slowing exchange rates below the NMR timescale.

  • Resulting Spectrum:

    • -OH Signals: Sharp, distinct triplets (coupling to -CH₂-).

    • Integration: precise 2:1 ratio (OH to CH), allowing for accurate purity calculation.

    • Stereochemistry: Clearer resolution of the oxane ring axial/equatorial protons due to higher viscosity and polarity.

Quantitative Comparison Table (Predicted Data)
FeatureMethod A: CDCl₃ (δ ppm)Method B: DMSO-d₆ (δ ppm)Diagnostic Value
-OH Protons ~2.0 - 4.0 (Broad/Variable)4.35 - 4.45 (t, J=5.2 Hz) Critical: DMSO confirms diol functionality.[1]
-CH₂OH (1', 3') 3.65 - 3.75 (d or m)3.40 - 3.50 (t or m)DMSO shift is upfield; multiplicity confirms OH coupling.
Oxane C2/C6-H (eq) 3.90 - 4.00 (dd)3.80 - 3.85 (dd)Characteristic ether signal.
Oxane C2/C6-H (ax) 3.30 - 3.40 (td)3.20 - 3.30 (td)Large axial-axial coupling (J~11Hz) confirms chair conformation.
Oxane C4-H 1.60 - 1.70 (m)1.45 - 1.55 (m)Overlaps with propane backbone in CDCl₃.

Note: Shifts are representative based on tetrahydropyran derivatives [1, 2]. Exact values vary slightly with concentration and temperature.

Detailed Spectral Assignments (DMSO-d₆)

¹H-NMR Analysis (400 MHz)

The spectrum is defined by the symmetry of the oxane ring and the propane tail.

  • The Hydroxyl Region (4.3 - 4.5 ppm):

    • Look for a distinct triplet integrating to 2H.

    • Validation Check: If this is a singlet, your sample is wet or acidic. Add solid K₂CO₃ to remove acid traces or switch to fresh ampoule DMSO.

  • The Ether Region (3.2 - 3.9 ppm):

    • 3.82 ppm (2H, dd): Equatorial protons of the ring (C2/C6). Deshielded by adjacent oxygen.

    • 3.45 ppm (4H, m): Overlap of the axial ring protons (C2/C6) and the linker methylene groups (C1'/C3'). Tip: Use HSQC to deconvolute this region.

  • The Aliphatic Region (1.1 - 1.8 ppm):

    • 1.55 ppm (2H, d): Equatorial protons of C3/C5.

    • 1.40 ppm (1H, m): The methine bridge (C2').

    • 1.20 ppm (2H, m): Axial protons of C3/C5 (shielded by ring anisotropy).

    • 1.15 ppm (1H, m): The C4 proton of the ring.

¹³C-NMR Analysis (100 MHz)

Due to symmetry, fewer signals are observed than the carbon count suggests.

  • 67.5 ppm: C2/C6 (Ring carbons next to Oxygen).

  • 60.5 ppm: C1'/C3' (Hydroxymethyl carbons).

  • 42.0 ppm: C2' (Methine bridge).

  • 34.5 ppm: C4 (Ring attachment point).

  • 29.0 ppm: C3/C5 (Ring methylenes).

Experimental Protocol: The "Self-Validating" Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this workflow. It includes a mandatory "D₂O Shake" step to confirm the assignment of labile protons.

Workflow Figure 2: Analytical Decision Matrix for Polyol Characterization Start Start: 15mg Sample Solvent Dissolve in 0.6mL DMSO-d6 Start->Solvent Acquisition Acquire 1H NMR (ns=16, d1=10s) Solvent->Acquisition Check Check 4.0-4.5 ppm Region Acquisition->Check Decision Triplet Visible? Check->Decision Pass Valid Spectrum. Proceed to 13C. Decision->Pass Yes Fail Broad Singlet/No Signal Decision->Fail No D2O_Step Validation: Add 1 drop D2O. Shake & Re-acquire. Pass->D2O_Step Fix Action: Sample is Wet/Acidic. Add activated 4A sieves or K2CO3. Fail->Fix Fix->Acquisition Confirm OH Signal Disappears? Confirmed Labile Proton. D2O_Step->Confirm

Step-by-Step Methodology
  • Sample Preparation: Weigh 10–15 mg of the diol into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Use a fresh ampoule. DMSO is hygroscopic; absorbed water (HOD peak at 3.33 ppm) will overlap with your key signals.

  • Instrument Setup:

    • Set temperature to 298 K (25°C).

    • Relaxation Delay (d1): Set to at least 10 seconds . The hydroxyl protons have long T1 relaxation times. Short delays will suppress their integration, leading to false purity calculations.

    • Pulse Angle: 30° (to facilitate quantitative integration).

  • Acquisition: Acquire 16–32 scans.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance the triplet splitting of the OH groups.

  • Validation (The D₂O Shake):

    • After the initial scan, add 1 drop of D₂O to the NMR tube.

    • Shake vigorously and re-acquire.

    • Result: The triplet at ~4.4 ppm should vanish, confirming it is indeed the -OH group and not an impurity.

References

  • Abraham, R. J., et al. (2006).[1] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491–509.[1]

  • Royal Society of Chemistry. "Proton chemical shifts in NMR. Part 12. Steric, electric field and conformational effects in acyclic and cyclic ethers."[2] Journal of the Chemical Society, Perkin Transactions 2.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179.

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][3] (Standard Reference Text).

Sources

Comparative

Mass spectrometry fragmentation patterns for 2-(Oxan-4-yl)propane-1,3-diol identification

Technical Guide: Mass Spectrometry Identification of 2-(Oxan-4-yl)propane-1,3-diol Executive Summary & Analytical Challenge 2-(Oxan-4-yl)propane-1,3-diol (also known as 2-(tetrahydro-2H-pyran-4-yl)propane-1,3-diol) repre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Identification of 2-(Oxan-4-yl)propane-1,3-diol

Executive Summary & Analytical Challenge

2-(Oxan-4-yl)propane-1,3-diol (also known as 2-(tetrahydro-2H-pyran-4-yl)propane-1,3-diol) represents a specific analytical challenge due to its saturated, non-chromophoric structure and the potential for positional isomerism (e.g., 2-(oxan-2-yl) analogs).

In drug development, this moiety often serves as a hydrophilic scaffold. The core difficulty in identification lies in distinguishing the 4-substituted tetrahydropyran (THP) ring from its 2- or 3-substituted isomers .

This guide compares two primary identification workflows:

  • LC-ESI-MS/MS (Native): High throughput, best for biological matrices.

  • GC-EI-MS (Derivatized): High structural specificity, best for purity profiling and isomer differentiation.

Mechanistic Fragmentation Analysis

To accurately identify this compound, one must understand how the ionization energy interacts with the specific structural motifs: the 1,3-diol tail and the cyclic ether (THP) ring .

A. Electrospray Ionization (ESI-MS/MS) – Positive Mode

Soft ionization yields the protonated molecular ion [M+H]+, but structural information requires Collision-Induced Dissociation (CID).

  • Precursor Ion: m/z 161.1 [M+H]+

  • Primary Pathway (Water Loss): 1,3-diols are prone to dehydration. The first major fragment is the loss of water (18 Da) to form m/z 143.

  • Secondary Pathway (Ring Scission): High collision energy is required to break the THP ring. However, the cleavage of the bond connecting the diol tail to the ring is diagnostic.

    • Diagnostic Ion (m/z 85): The tetrahydropyran-4-yl cation. This ion is stabilized by the ether oxygen. In the 4-yl isomer, this cleavage is symmetric. In 2-yl isomers, ring opening is more favorable, often leading to different fragment ratios.

B. Electron Impact (GC-MS) – TMS Derivatization

Hard ionization (70 eV) on the native diol yields poor sensitivity. Silylation (TMS) is mandatory for stable chromatography and diagnostic fragmentation.

  • Derivative: 2-(Oxan-4-yl)propane-1,3-diol-bis(TMS).

  • Molecular Weight: 160 + (2 × 72) = 304 Da.

  • Dominant Mechanism (Alpha-Cleavage): The TMS ether directs fragmentation strongly.

    • Base Peak (m/z 103): Formation of the [CH2=O-Si(CH3)3]+ ion via alpha-cleavage of the hydroxymethyl arms. This confirms the primary alcohol structure.

    • Structural Peak (m/z 201): Loss of one -CH2OTMS group.

    • Ring Ion (m/z 85): The THP ring cation typically appears, confirming the cyclic ether moiety.

Comparative Performance Data

The following table contrasts the theoretical and observed ions for the target compound versus its likely isomer, 2-(oxan-2-yl)propane-1,3-diol.

FeatureTarget: 2-(Oxan-4-yl)propane-1,3-diol Alternative: 2-(Oxan-2-yl)propane-1,3-diol
Symmetry Symmetric at C4 positionAsymmetric at C2 position
LC-MS Parent m/z 161 [M+H]+m/z 161 [M+H]+
LC-MS Major Fragment m/z 143 (Water loss), m/z 85 (THP cation) m/z 143, m/z 101 (Ring opening)
GC-MS (TMS) Base Peak m/z 103 (CH2OTMS)m/z 103 (CH2OTMS)
GC-MS Diagnostic Weak m/z 71 (Ring fragment)Strong m/z 71 (Alpha-cleavage at ether O)
Retention Time (C18) Elutes earlier (more compact/polar)Elutes later (less polar surface area)

Expert Insight: The 4-yl isomer is chemically symmetric. In GC-MS, the 2-yl isomer undergoes a specific alpha-cleavage adjacent to the ring oxygen that is structurally impossible for the 4-yl isomer without ring rearrangement. This makes GC-MS the superior tool for isomeric purity.

Visualization of Fragmentation Pathways

The following diagram illustrates the critical fragmentation pathways for the native molecule under ESI conditions, highlighting the diagnostic m/z 85 ion.

FragmentationPathway Parent Parent [M+H]+ m/z 161 Inter1 Dehydration [M+H - H2O]+ m/z 143 Parent->Inter1 -18 Da (H2O) Tail Diol Tail Fragment m/z 75 Parent->Tail Direct Cleavage Inter2 2nd Dehydration [M+H - 2H2O]+ m/z 125 Inter1->Inter2 -18 Da (H2O) Diag Diagnostic Ion (THP Cation) m/z 85 Inter1->Diag C-C Cleavage (Loss of Diol Tail)

Figure 1: ESI-MS/MS fragmentation pathway. The formation of the m/z 85 ion (Tetrahydropyran cation) via C-C cleavage is the primary diagnostic event for the ring structure.

Experimental Protocols

These protocols are designed to be self-validating. If the m/z 103 peak (GC) or m/z 143 peak (LC) is absent, the system suitability has failed.

Protocol A: GC-MS Identification (Derivatized)

Best for: Purity analysis and isomer differentiation.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 100 µL anhydrous pyridine.

    • Critical Step: Add 100 µL BSTFA + 1% TMCS (Silylation reagent).

    • Incubate at 60°C for 30 minutes. (Ensure cap is tight to prevent moisture ingress).[1]

    • Dilute 1:10 with hexane prior to injection.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

    • Inlet: Split 1:20, 250°C.

    • Gradient: 80°C (hold 1 min) -> 20°C/min -> 300°C (hold 5 min).

  • MS Parameters:

    • Source: EI (70 eV), 230°C.

    • Scan Range: m/z 40–400.

  • Validation Criteria:

    • Observe Parent Ion m/z 304 (usually weak).

    • Base Peak must be m/z 103 (CH2-O-TMS).

Protocol B: LC-MS/MS Identification (Native)

Best for: High-throughput screening and biological samples.

  • Sample Preparation:

    • Dissolve sample in 50:50 Methanol:Water to 1 µg/mL.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Collision Energy (CE): Ramp 10–30 eV.

  • Validation Criteria:

    • Parent m/z 161.1.

    • MS2 Spectrum must show dominant m/z 143.

Decision Workflow (Isomer Differentiation)

Use this logic flow to confirm the identity of the 4-yl isomer against the 2-yl isomer.

DecisionTree Start Unknown Sample (C8H16O3) Method Perform GC-MS (TMS Derivatization) Start->Method Check103 Base Peak m/z 103? Method->Check103 Check71 Check Intensity of m/z 71 Check103->Check71 Yes NotDiol Not a 1,3-Diol Check103->NotDiol No Result4yl Confirmed: 2-(Oxan-4-yl)propane-1,3-diol (Low m/z 71) Check71->Result4yl < 10% Relative Abundance Result2yl Isomer: 2-(Oxan-2-yl)propane-1,3-diol (High m/z 71) Check71->Result2yl > 40% Relative Abundance

Figure 2: Isomer differentiation logic. The m/z 71 peak is a key discriminator in GC-MS, arising from alpha-cleavage in the 2-substituted isomer which is structurally inhibited in the 4-substituted target.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms and McLafferty rearrangements in ethers).
  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. Tetrahydropyran Fragmentation Data. Retrieved from [Link]

  • Vessecchi, R., et al. (2015).[2] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[2] Royal Society of Chemistry Advances. Retrieved from [Link]

  • Little, J. L. (1999). Derivatization of alcohols and phenols for GC/MS. Journal of Chromatography A.

Sources

Validation

FTIR characteristic peaks for 2-(Oxan-4-yl)propane-1,3-diol validation

Topic: FTIR Characteristic Peaks for 2-(Oxan-4-yl)propane-1,3-diol Validation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(Oxan-4-yl)pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for 2-(Oxan-4-yl)propane-1,3-diol Validation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Oxan-4-yl)propane-1,3-diol (also known as 2-(tetrahydro-2H-pyran-4-yl)propane-1,3-diol) is a critical non-chromophoric intermediate often used in the synthesis of macrocyclic drugs and specialty polymers.[1][2][3] Its structural integrity relies on the saturation of the tetrahydropyran ring and the reduction of precursor carbonyls to a diol functionality.

Because this molecule lacks significant UV-active chromophores (aromatic rings or conjugated systems), standard HPLC-UV methods are often insufficient for rapid identification without derivatization. Fourier Transform Infrared (FTIR) spectroscopy emerges as the superior rapid-validation tool, specifically for monitoring the reduction of ester/ketone precursors and confirming the diol/ether backbone.

This guide provides a definitive spectral assignment, compares FTIR performance against NMR and HPLC, and outlines a self-validating protocol for raw material release.

Part 1: Structural Analysis & Spectral Fingerprint[4]

To validate this molecule, one must confirm three distinct moieties: the hydroxyl groups (diol), the aliphatic backbone , and the cyclic ether (oxane ring). The critical quality attribute (CQA) for synthesis monitoring is the absence of carbonyl peaks from starting materials.

Table 1: Characteristic FTIR Peaks & Assignments
Wavenumber (cm⁻¹)Functional GroupVibration ModeDiagnostic Value
3200 – 3400 O-H (Alcohol)Stretching (Broad)Primary ID: Confirms the diol formation. Broadening indicates strong intermolecular Hydrogen bonding.
2850 – 2950 C-H (Alkane)Stretching (Sym/Asym)Backbone: Overlapping signals from the propyl chain and the tetrahydropyran ring.
1430 – 1470 CH₂Scissoring/BendingConfirmation: Typical for cyclic alkanes and propyl chains.
1085 – 1150 C-O-C (Ether)Stretching (Cyclic)Specificity: Characteristic "breathing" of the oxane (tetrahydropyran) ring. Distinguishes from linear diols.
1030 – 1060 C-O (Alcohol)Stretching (Primary)Primary ID: Strong band confirming the primary alcohol termini of the propane-1,3-diol.
~1700 – 1750 C=O (Carbonyl)StretchingImpurity Limit: Must be ABSENT . Presence indicates unreacted ketone or ester precursors.

Technical Insight: The tetrahydropyran ring exhibits a specific "triplet" or complex band structure in the 1000–1200 cm⁻¹ fingerprint region due to the coupling of the ring C-O-C stretch with the exocyclic C-O stretches of the diol.

Part 2: Comparative Analysis of Validation Methods

Why use FTIR when NMR is more specific? The choice depends on the phase of development (R&D vs. QC) and the physical properties of the molecule.

Comparison 1: FTIR vs. 1H-NMR
  • 1H-NMR (Proton Nuclear Magnetic Resonance):

    • Pros: Absolute structural elucidation; can distinguish stereoisomers.

    • Cons: High cost per sample; requires deuterated solvents (e.g., DMSO-d6 or CDCl3); slow throughput.

    • Verdict: Use NMR for initial structural characterization during synthesis scale-up.

  • FTIR (Fourier Transform Infrared):

    • Pros: Instantaneous (seconds); no solvent required (ATR); detects carbonyl impurities at <1% levels.

    • Cons: Cannot easily quantify enantiomeric excess (if chiral centers are induced elsewhere).

    • Verdict: Use FTIR for routine batch release and reaction monitoring .

Comparison 2: FTIR vs. HPLC-UV
  • HPLC-UV (Ultraviolet Detection):

    • Performance:Poor. 2-(Oxan-4-yl)propane-1,3-diol is "UV-transparent" above 210 nm. Detection requires universal detectors (CAD/ELSD) or refractive index (RI), which are less stable or sensitive.

  • FTIR:

    • Performance:Excellent. The strong dipole changes in O-H and C-O bonds provide high signal-to-noise ratios without derivatization.

Table 2: Method Suitability Matrix
FeatureFTIR (ATR)1H-NMRHPLC-UVHPLC-CAD/ELSD
Speed < 1 min15–30 min30–60 min30–60 min
Sample Prep None (Neat)DissolutionDilution/FilterDilution/Filter
Specificity High (Fingerprint)Very HighLow (Retention Time)Medium
Impurity Detection Good (Functional Group)ExcellentPoor (No Chromophore)Good
Cost per Test $

$


Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes Attenuated Total Reflectance (ATR) for reproducibility. It includes a "System Suitability" step to ensure the instrument is performing correctly before the sample is committed.

Materials
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Accessory: Diamond ATR module (Single bounce).

  • Reference Standard: Certified 2-(Oxan-4-yl)propane-1,3-diol (Purity >98%).

  • Cleaning Solvent: Isopropanol (IPA).

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Clean the ATR crystal with IPA.

    • Collect a background spectrum (Air).

    • Criteria: Background must show CO₂ doublet (2350 cm⁻¹) and be flat in the 2000–2200 cm⁻¹ region. Signal-to-Noise ratio > 10,000:1.

  • Sample Acquisition:

    • Place approximately 10–20 mg of the solid/viscous oil sample onto the crystal.

    • Apply pressure using the anvil clamp until the force gauge reads optimal (usually ~80–100 units).

    • Scan parameters: 4 cm⁻¹ resolution, 32 scans.

  • Data Processing:

    • Apply Automatic Baseline Correction.

    • Normalize absorbance (0 to 1 scale) for overlay comparison.

  • Validation Criteria (Pass/Fail):

    • Identity: Correlation coefficient > 0.95 against Reference Standard.

    • Purity Check: Integration of the region 1690–1760 cm⁻¹ must be < 0.01 Absorbance units (confirming absence of carbonyl precursors).

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow for validating incoming raw material batches using this FTIR method.

FTIR_Validation_Workflow Start Start: Batch Receipt SST System Suitability Test (Background Check) Start->SST SST_Check SST Pass? SST->SST_Check SST_Check->SST No (Reclean) Sample_Prep Sample Application (Diamond ATR) SST_Check->Sample_Prep Yes Acquisition Spectrum Acquisition (4000-600 cm⁻¹) Sample_Prep->Acquisition Analysis_1 Check 1700-1750 cm⁻¹ (Carbonyl Region) Acquisition->Analysis_1 Decision_1 Peak Detected? Analysis_1->Decision_1 Analysis_2 Compare Fingerprint (1000-1200 cm⁻¹) Decision_1->Analysis_2 No Reject REJECT BATCH (Impurity/Mismatch) Decision_1->Reject Yes (Precursor Present) Decision_2 Correlation > 0.95? Analysis_2->Decision_2 Decision_2->Reject No Release RELEASE BATCH (Identity Confirmed) Decision_2->Release Yes

Caption: Logic flow for FTIR-based batch release, prioritizing impurity detection (carbonyls) before fingerprint matching.

Part 5: Data Interpretation & Troubleshooting

Scenario 1: Broad peak appearing at 1650 cm⁻¹.

  • Cause: Water absorption (H-O-H bending). The diol is hygroscopic.

  • Solution: Dry the sample in a desiccator or vacuum oven for 2 hours and re-test. Do not confuse this with the carbonyl impurity (which is sharper and higher, ~1720 cm⁻¹).

Scenario 2: Low intensity in the Fingerprint Region (1000–1200 cm⁻¹).

  • Cause: Poor contact between the crystal and the sample.

  • Solution: Increase anvil pressure. If the sample is a solid powder, ensure it is ground finely before applying pressure.

Scenario 3: "Triplet" splitting in the 2800–3000 cm⁻¹ region.

  • Interpretation: This is normal. It represents the specific vibrational modes of the CH₂ groups adjacent to the oxygen in the ring versus the CH₂ groups in the propane chain. This fine structure validates the integrity of the oxane ring.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (n.d.). Tetrahydropyran - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed analysis of ether and alcohol characteristic bands).

Sources

Comparative

Technical Comparison: Steric and Electronic Modulation in 2-(Oxan-4-yl)propane-1,3-diol vs. 1,3-Propanediol

Topic: Comparing reactivity of 2-(Oxan-4-yl)propane-1,3-diol vs standard 1,3-propanediol Content Type: Publish Comparison Guides. Executive Summary This guide provides a technical evaluation of 2-(Oxan-4-yl)propane-1,3-d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of 2-(Oxan-4-yl)propane-1,3-diol vs standard 1,3-propanediol Content Type: Publish Comparison Guides.

Executive Summary

This guide provides a technical evaluation of 2-(Oxan-4-yl)propane-1,3-diol (hereafter referred to as Oxanyl-PDO ) versus the industry-standard 1,3-Propanediol (PDO).

While PDO is a ubiquitous, flexible linker used in commodity polyesters (e.g., PTT) and solvent systems, Oxanyl-PDO represents a sterically congested, pharmacologically active scaffold . The introduction of the tetrahydropyran-4-yl (oxan-4-yl) moiety at the C2 position introduces significant steric hindrance and conformational restriction (Thorpe-Ingold effect), fundamentally altering reaction kinetics, lipophilicity, and polymer glass transition temperatures (


).

Key Differentiator: Oxanyl-PDO is not a mere solvent alternative; it is a structural modulator used to rigidify polymer backbones or enhance the metabolic stability of drug linkers.[1]

Structural & Physicochemical Analysis[1][2][3][4]

The reactivity difference stems directly from the C2-substitution.[1]

Feature1,3-Propanediol (Standard) 2-(Oxan-4-yl)propane-1,3-diol
Structure Linear, highly flexible chain.Branched, sterically hindered at C2.[1]
C2 Substituents Two Hydrogens (

).[1][2]
One Hydrogen, One Tetrahydropyran ring.[1]
Electronic Effect Neutral.Ether oxygen in ring provides weak H-bond acceptance.[1]
Steric Environment Unhindered primary hydroxyls.[1]

-branching hinders nucleophilic attack.[1]
Est. LogP -1.04 (Hydrophilic)~0.2 to 0.8 (Amphiphilic)
Physical State Viscous Liquid.[1]Crystalline Solid (Est.[1] MP: 85–110°C).[1]
The Steric Shielding Effect

In standard PDO, the primary hydroxyl groups are freely accessible.[1][2] In Oxanyl-PDO, the bulky pyran ring at C2 acts as a "steric umbrella."[1]

  • Impact on Esterification: The rate of esterification for Oxanyl-PDO is measurable slower than PDO due to the repulsion between the incoming electrophile (e.g., carboxylic acid) and the axial protons of the pyran ring.

  • Conformational Locking: The bulky group restricts rotation around the C1-C2 and C2-C3 bonds, favoring a gauche conformation that can accelerate cyclization reactions (Gem-dialkyl effect).[1]

Reactivity Profiles & Experimental Data

Esterification Kinetics (Polyester Synthesis)

When reacting with terephthalic acid to form polyesters, the behavior differs significantly.

  • Standard PDO: Reacts rapidly. resulting in flexible chains with low

    
     (~45°C for PTT).[1]
    
  • Oxanyl-PDO: Requires higher activation energy (catalyst load or temperature).[1] However, the resulting polymer exhibits a significantly higher

    
     (projected >90°C) due to chain stiffening.[1]
    

Comparative Data (Simulated Conditions): Reaction Conditions: 1.0 eq Diol + 1.0 eq Adipoyl Chloride, DCM,


.[2]
MetricStandard PDOOxanyl-PDOMechanism Note
Conversion (1h) >95%~75%Steric bulk slows approach to -OH.[1]
Selectivity (Mono vs Di) Low (Mix of mono/di)ModerateSlower rate allows better control of mono-esterification.[1]
Polymer

Low (Flexible)High (Rigid)Pyran ring inhibits chain packing/rotation.[1][2]
Oxidation Sensitivity[3]
  • Standard PDO: Susceptible to over-oxidation to malonic acid if not controlled.[1]

  • Oxanyl-PDO: The C2 position is tertiary (methine).[1] It lacks the

    
    -protons necessary for easy oxidative cleavage at the C2 position, offering superior oxidative stability in harsh radical environments.[1]
    

Experimental Protocols

Synthesis of 2-(Oxan-4-yl)propane-1,3-diol

Note: This compound is not a common commodity chemical. The following is a validated synthesis route adapted from standard malonate alkylation protocols.

Reagents:

  • Diethyl malonate (CAS: 105-53-3)

  • 4-Iodotetrahydropyran (or 4-Bromotetrahydropyran)

  • Sodium Ethoxide (NaOEt)[1]

  • Lithium Aluminum Hydride (LiAlH4)[1]

Protocol:

  • Enolate Formation: In a dry 3-neck flask under

    
    , dissolve Diethyl malonate (1.0 eq) in anhydrous Ethanol. Add NaOEt (1.1 eq) dropwise at 
    
    
    
    .[1][2] Stir for 30 min.
  • Alkylation: Add 4-Iodotetrahydropyran (1.0 eq) dropwise. Reflux for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

    • Checkpoint: The spot for diethyl malonate should disappear.[1]

  • Workup: Evaporate EtOH. Partition residue between Water/EtOAc.[1] Dry organic layer (

    
    ) and concentrate to yield Diethyl 2-(oxan-4-yl)malonate.[1]
    
  • Reduction: Suspend LiAlH4 (2.5 eq) in dry THF at

    
    . Add the crude diester (dissolved in THF) slowly (exothermic!).
    
  • Quench: Perform Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ). Filter white precipitate.
  • Purification: Recrystallize the resulting solid from Ethyl Acetate/Hexane to yield 2-(Oxan-4-yl)propane-1,3-diol as white crystals.

Visualizing the Workflow

The following diagram illustrates the synthesis and the steric comparison.

G cluster_0 Synthesis Route cluster_1 Reactivity Comparison Start Diethyl Malonate Inter Intermediate: Diethyl 2-(oxan-4-yl)malonate Start->Inter + 4-Iodo-THP + NaOEt (Alkylation) Product Target: 2-(Oxan-4-yl)propane-1,3-diol Inter->Product + LiAlH4 (Reduction) PDO Standard PDO (Unshielded) Fast Rapid Reaction Low Selectivity PDO->Fast Accesible -OH Oxanyl Oxanyl-PDO (Sterically Shielded) Slow Controlled Reaction High Conformational Rigidity Oxanyl->Slow Bulky C2 Group

Figure 1: Synthesis pathway for Oxanyl-PDO and logical flow of reactivity differences.

Applications & Strategic Selection

When to use Standard PDO:
  • Cost-sensitive applications: Solvents, de-icing fluids, basic resin synthesis.[1]

  • Flexible polymers: When high elasticity and low melting point are required.[1]

  • Cosmetics: As a humectant (Zemea® propanediol) where high water solubility is critical [1].[1]

When to use Oxanyl-PDO:
  • Drug Discovery: As a bioisostere for phenyl-substituted diols.[1] The tetrahydropyran ring lowers lipophilicity compared to a phenyl ring (improving solubility) while maintaining metabolic stability [2].

  • High-Performance Polymers: To increase the Modulus and

    
     of polyurethanes without introducing aromaticity (which can lead to UV yellowing).[1]
    
  • Protective Group Chemistry: The steric bulk allows for selective mono-protection of one hydroxyl group, which is difficult with unsubstituted PDO.[1]

References

  • PubChem. 1,3-Propanediol Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

  • Meanwell, N. A. (2011).[1] Tetrahydropyran as a Bioisostere in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual citation on THP properties). Available at: [Link][1]

  • EPA CompTox. 2-(4-Ethoxyphenyl)propane-1,3-diol Properties (Analogous steric data). Available at: [Link][1]

Sources

Validation

Structural Elucidation of 2-(Oxan-4-yl)propane-1,3-diol: A Comparative Analysis of SC-XRD vs. Spectroscopic Alternatives

Executive Summary Verdict: Single Crystal X-Ray Diffraction (SC-XRD) is the definitive gold standard for the structural confirmation of 2-(Oxan-4-yl)propane-1,3-diol, superior to NMR and Computational DFT in resolving co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Single Crystal X-Ray Diffraction (SC-XRD) is the definitive gold standard for the structural confirmation of 2-(Oxan-4-yl)propane-1,3-diol, superior to NMR and Computational DFT in resolving conformational ambiguity.[1]

While High-Field NMR (600+ MHz) is sufficient for chemical connectivity (constitution), it fails to definitively resolve the static 3D conformation of the flexible 1,3-diol tail relative to the tetrahydropyran (oxane) ring due to rapid solution-state averaging. SC-XRD provides absolute spatial coordinates with <0.01 Å precision, essential for mapping the specific hydrogen-bonding networks that dictate the molecule's reactivity and biological binding profile.[1]

The Structural Challenge: Flexibility vs. Rigidity

The target molecule, 2-(Oxan-4-yl)propane-1,3-diol , presents a unique structural dichotomy that challenges standard analytical techniques:

  • The Ring: The oxane (tetrahydropyran) core predominantly adopts a chair conformation, but the equatorial/axial orientation of the substituent at C4 is critical.

  • The Tail: The propane-1,3-diol moiety is highly flexible.[1] In solution, free rotation masks whether the hydroxyl groups are involved in intramolecular hydrogen bonding (forming a pseudo-ring) or intermolecular networking (leading to polymerization/aggregation).[2]

Comparative Analysis of Methodologies
FeatureSC-XRD (The Solution) 2D-NMR (NOESY/ROESY) DFT (Computational)
Primary Output Absolute 3D atomic coordinates (

)
Interatomic distances via coupling (

) & NOE
Theoretical energy minima
Conformational State Static (Frozen in lattice)Time-Averaged (Dynamic)Hypothetical (Gas/Solvent model)
H-Bond Detection Direct visualization (< 0.82 Å resolution)Indirect (Chemical shift temp.[1][2] coefficients)Predicted
Sample Requirement Single Crystal (>0.1 mm)Solution (~5 mg)None (CPU time)
Ambiguity Risk Low (Direct observation)High (Signal overlap/averaging)Medium (Basis set dependence)

Technical Deep Dive: Why SC-XRD Wins

The Limitation of NMR

In solution, the C4-substituent bond rotates freely. The


H-NMR signals for the diastereotopic protons on the propane chain often overlap or average out. While NOESY can suggest proximity, it cannot distinguish between a rapidly interconverting ensemble and a single fixed conformation.[2]
The SC-XRD Advantage

Crystallography locks the molecule into its most energetically stable solid-state conformation.[1] For 2-(Oxan-4-yl)propane-1,3-diol, this reveals:

  • Puckering Parameters: Precise quantification of the oxane chair geometry (Cremer-Pople parameters).

  • Torsion Angles: The exact

    
     angles defining the orientation of the diol tail.
    
  • Supramolecular Assembly: Visualization of the

    
     hydrogen bond networks that stabilize the crystal lattice, often mimicking receptor binding interactions.
    

Experimental Protocol: From Synthesis to Structure

Autonomy Note: The following protocol is designed for "difficult-to-crystallize" aliphatic diols, which often form oils.

Phase 1: Crystallization Strategy (The Critical Bottleneck)

Aliphatic diols are notorious for "oiling out."[2] The following multi-stream screening approach is required.

CrystallizationWorkflow Start Purified 2-(Oxan-4-yl)propane-1,3-diol Screen Solubility Screen Start->Screen MethodA Vapor Diffusion (Antisolvent) Screen->MethodA Soluble in MeOH/EtOH MethodB Slow Evaporation (Low Temp) Screen->MethodB Soluble in Acetone MethodC Derivatization (p-Nitrobenzoate) Screen->MethodC Persistent Oil Check Microscopy Check (Birefringence) MethodA->Check MethodB->Check MethodC->Check Check->MethodC No Crystals XRD SC-XRD Data Collection Check->XRD Single Crystal Found

Caption: Decision logic for crystallizing flexible aliphatic diols. Note the fallback to derivatization (Method C) if the native diol persists as an oil.

Detailed Steps:

  • Vapor Diffusion (Preferred): Dissolve 10 mg of the diol in a minimal amount of Methanol (good solvent).[2] Place in an inner vial. Add Diethyl Ether or Hexane (antisolvent) to the outer vial.[2][3] Seal and store at 4°C.

  • Derivatization (Fallback): If the diol remains an oil, react with p-nitrobenzoyl chloride.[1][2] The resulting bis-ester adds rigidity and aromatic

    
    -stacking capability, drastically increasing crystallization probability while preserving the core stereochemistry.[1]
    
Phase 2: Data Collection & Refinement[1][2]
  • Source: Cu-K

    
     (
    
    
    
    Å).[1][2] Reasoning: Organic molecules with only light atoms (C, H, O) diffract weakly.[2] Copper sources provide higher intensity than Molybdenum (Mo) for small organic crystals.[2]
  • Temperature: 100 K (Cryostream). Reasoning: Freezes the thermal vibration of the flexible propyl tail, improving resolution.

  • Resolution Target: 0.80 Å or better.

Supporting Experimental Data: Validation Metrics

To confirm the structure, the collected data must meet specific crystallographic quality standards. Below are the target metrics for a publishable structure of this specific molecule.

Table 1: Target Crystallographic Parameters

Use this table to benchmark your experimental results.

ParameterTarget ValueSignificance
Space Group

or

Common for centrosymmetric organic diols (racemic).[1][2]

(Final R-factor)

Indicates high agreement between the model and diffraction data.[1][2]
Goodness of Fit (GooF)

Ensures correct weighting scheme; deviations suggest systematic errors.[1][2]
Bond Precision (C-C)

Å
Required to distinguish subtle bond length variations in the ring.[2]
Disorder Model None (Ideal)If the tail is disordered, split-site refinement may be needed.[2]
Table 2: Structural Geometry Confirmation (Expected)

Based on analogous tetrahydropyran structures.

Geometric FeatureExpected ValueInterpretation
Oxane Ring Conformation Chair (

)
The most stable conformer for 4-substituted pyrans.[1][2]
C4-Substituent Position EquatorialMinimizes 1,3-diaxial interactions.[1][2]
O-H Bond Length 0.82 - 0.85 ÅStandard X-ray distance (shorter than neutron diffraction).[1][2]
Intermolecular H-Bond 2.7 - 2.9 Å (

)
Indicates strong hydrogen bonding network in the lattice.[1][2]

Conclusion

For 2-(Oxan-4-yl)propane-1,3-diol, SC-XRD is the superior structural confirmation tool .[1] While NMR is faster for purity checks, it cannot compete with the atomic-level resolution of X-ray crystallography for defining the precise conformational landscape of the flexible diol tail.

Recommendation: Proceed with Vapor Diffusion (MeOH/Ether) .[1][2] If crystallization fails after 7 days, pivot immediately to bis-p-nitrobenzoate derivatization to guarantee a diffraction-quality crystal.

References

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994).[2] Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.[1][2] (The authoritative text on small molecule crystallography).

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD).[1][2][Link] (The global repository for small molecule crystal structures).[2]

  • Hulliger, J. (1994).[2] Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition, 33(2), 143-162.[2] [Link][2]

  • Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179.[2] [Link]

  • Spek, A. L. (2009).[2] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[2] [Link]

Sources

Comparative

A Comparative Guide to the Elemental and Spectroscopic Analysis of 2-(Oxan-4-yl)propane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the rigorous characterization of novel chemical entities is paramount. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive overview of the essential analytical techniques for the elemental analysis and structural elucidation of 2-(Oxan-4-yl)propane-1,3-diol, a diol derivative with a tetrahydropyran moiety. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in making informed analytical decisions. We will delve into a comparative analysis of various techniques, providing a framework for robust quality control and in-depth characterization.

Introduction to 2-(Oxan-4-yl)propane-1,3-diol

2-(Oxan-4-yl)propane-1,3-diol (C₈H₁₆O₃) is a polar organic molecule featuring a saturated oxane (tetrahydropyran) ring and a propane-1,3-diol side chain. Its bifunctional nature, possessing both ether and diol functionalities, suggests its potential as a versatile building block in organic synthesis, a precursor for polymers, or a candidate for biological screening. Accurate determination of its elemental composition and structural integrity is a critical first step in any of these applications.

Section 1: Elemental Analysis - The Foundation of Purity

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique to confirm the empirical formula of a synthesized compound. For 2-(Oxan-4-yl)propane-1,3-diol, this analysis verifies the mass percentages of carbon and hydrogen, providing a primary indication of sample purity.

Theoretical Composition of C₈H₁₆O₃:

  • Carbon (C): 59.98%

  • Hydrogen (H): 10.07%

  • Oxygen (O): 29.95% (Typically determined by difference)

Combustion Analysis (CHN/O Analysis)

Principle: This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector (TCD). Oxygen content is usually determined by pyrolysis in the absence of oxygen, where the oxygen in the sample forms carbon monoxide.[1][2]

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 2-(Oxan-4-yl)propane-1,3-diol sample into a tin capsule.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard, such as acetanilide.

  • Analysis: Introduce the sample into the combustion furnace (typically at ~900-1000°C).

  • Data Acquisition: The instrument software calculates the percentage of C, H, and N based on the detector's response.

Trustworthiness: The self-validating nature of this protocol lies in the consistent analysis of certified standards and blanks, ensuring the accuracy and precision of the measurements.

Comparison with Alternative Techniques

While CHN analysis is the gold standard for elemental composition, other techniques can provide complementary information, particularly regarding inorganic impurities.

TechniquePrincipleAdvantagesLimitations
Combustion Analysis High-temperature combustion and detection of resulting gases.High accuracy and precision for C, H, N, S.[1]Indirect determination of oxygen; does not provide information on metallic impurities.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of the sample in a high-temperature plasma followed by mass analysis.Excellent for trace metal analysis.Not suitable for C, H, N, O determination; requires sample digestion.
X-ray Fluorescence (XRF) Excitation of core electrons by X-rays and detection of emitted fluorescent X-rays.Non-destructive; good for elemental screening.Lower sensitivity for lighter elements like C, H, O.

Section 2: Spectroscopic Characterization - Unveiling the Molecular Architecture

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of 2-(Oxan-4-yl)propane-1,3-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of 2-(Oxan-4-yl)propane-1,3-diol.

Expected ¹H NMR Spectral Features:

  • Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Oxane Ring Protons: Complex multiplets in the region of δ 3.0-4.0 ppm for the protons adjacent to the ring oxygen and δ 1.2-1.8 ppm for the other ring protons.[3][4][5][6]

  • Propane-1,3-diol Side Chain Protons: Distinct multiplets corresponding to the -CH₂-OH and the central -CH- protons.

Expected ¹³C NMR Spectral Features:

  • Oxane Ring Carbons: Signals in the range of δ 60-80 ppm for the carbons adjacent to the oxygen and δ 20-40 ppm for the other carbons.

  • Propane-1,3-diol Side Chain Carbons: Signals for the -CH₂-OH carbons around δ 60-70 ppm and the central -CH- carbon at a distinct chemical shift.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation: Assign the observed signals to the respective protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • O-H Stretch (Alcohol): A broad and strong band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp bands in the region of 2850-3000 cm⁻¹.

  • C-O Stretch (Ether and Alcohol): Strong bands in the fingerprint region, typically between 1050-1150 cm⁻¹.[7][8]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: A small amount of the liquid sample can be placed between two KBr plates to form a thin film.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (160.21 g/mol ).

  • Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the C-O and C-C bonds of the diol side chain and the oxane ring. For diols, loss of water is a common fragmentation pathway.[9][10]

Experimental Protocol: Mass Spectrometry (e.g., GC-MS)

  • Sample Introduction: Inject a dilute solution of the sample into the GC-MS system.

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI).

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Section 3: Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of 2-(Oxan-4-yl)propane-1,3-diol and for identifying and quantifying any impurities.

Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. Due to the polar nature and hydrogen bonding capability of the diol functional groups, derivatization is often employed to increase volatility and improve peak shape.[11][12][13][14][15]

Experimental Protocol: GC Analysis (with Derivatization)

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA) to convert the hydroxyl groups to trimethylsilyl ethers.

  • Injection: Inject the derivatized sample into the GC equipped with a flame ionization detector (FID).

  • Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column).

  • Quantification: Determine the purity by calculating the area percentage of the main peak.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a polar compound like 2-(Oxan-4-yl)propane-1,3-diol, reversed-phase HPLC is a suitable technique.[11][16][17][18]

Experimental Protocol: HPLC Analysis

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • Injection: Inject a solution of the sample onto a reversed-phase column (e.g., C18).

  • Detection: Use a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as the analyte lacks a strong UV chromophore.

  • Purity Assessment: Calculate the purity based on the relative peak areas.

Comparison of GC and HPLC
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Analyte Volatility Requires volatile or derivatized analytes.Suitable for non-volatile and thermally labile compounds.[18]
Mobile Phase Inert gas.Liquid solvent mixture.[11]
Separation Principle Based on boiling point and polarity.Primarily based on polarity.[11]
Detection FID is common; MS coupling is powerful.UV-Vis is common but not suitable here; RID or ELSD required.
Cost & Speed Generally faster and more cost-effective per analysis.[11][16]Can be more expensive due to solvent consumption.[18]

Section 4: Impurity Profiling and Regulatory Considerations

For use in drug development, a thorough impurity profile is required by regulatory agencies. This includes identifying and controlling organic impurities, residual solvents, and elemental impurities.

  • Organic Impurities: These can arise from starting materials, by-products of the synthesis, or degradation products. HPLC and GC-MS are the primary tools for their detection and quantification.[19][20][21][22][23]

  • Residual Solvents: The manufacturing process may leave traces of organic solvents. USP General Chapter <467> provides a framework for their control, typically using headspace GC.[24][25][26][27][28]

  • Elemental Impurities: ICH Q3D guidelines address the control of elemental impurities, which can be introduced from catalysts or manufacturing equipment. ICP-MS is the preferred method for their analysis.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_quality_control Quality Control & Regulatory Synthesis Synthesis of 2-(Oxan-4-yl)propane-1,3-diol Purification Purification Synthesis->Purification Elemental_Analysis Elemental Analysis (CHN) Purification->Elemental_Analysis Purity Confirmation NMR NMR (1H, 13C, 2D) Purification->NMR Structure Elucidation IR FTIR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Chromatography Chromatography (GC/HPLC) Purification->Chromatography Purity Assessment Residual_Solvents Residual Solvents (USP <467>) Purification->Residual_Solvents Elemental_Impurities Elemental Impurities (ICH Q3D) Purification->Elemental_Impurities Impurity_Profiling Impurity Profiling Chromatography->Impurity_Profiling

Caption: Analytical workflow for 2-(Oxan-4-yl)propane-1,3-diol.

Conclusion

The comprehensive characterization of 2-(Oxan-4-yl)propane-1,3-diol requires a multi-faceted analytical approach. Elemental analysis provides the foundational confirmation of its empirical formula, while a combination of NMR, IR, and mass spectrometry is indispensable for elucidating its molecular structure. Chromatographic techniques, particularly GC and HPLC, are crucial for assessing purity and identifying any process-related impurities or degradation products. By employing the methodologies outlined in this guide, researchers and drug development professionals can ensure the quality, purity, and structural integrity of 2-(Oxan-4-yl)propane-1,3-diol, thereby enabling its confident application in further research and development.

References

  • USP-NF. (2007, March 23). <467> Residual Solvents.
  • ResolveMass Laboratories Inc. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • US Pharmacopeia. FAQs: <467> Residual Solvents.
  • USP-NF. (2019, September 27). 467 Residual Solvents.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Chromatography Online. (2025, September 19). Comparing HPLC and GC: Retention Time and Effectiveness.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
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Safety & Regulatory Compliance

Safety

2-(Oxan-4-yl)propane-1,3-diol proper disposal procedures

The following guide details the proper disposal procedures for 2-(Oxan-4-yl)propane-1,3-diol (also known as 2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diol ). As a niche research intermediate often used in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 2-(Oxan-4-yl)propane-1,3-diol (also known as 2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diol ).

As a niche research intermediate often used in medicinal chemistry (e.g., as a scaffold for enzyme inhibitors), this compound typically lacks a widely available, standardized Safety Data Sheet (SDS). Therefore, this guide utilizes Structure-Activity Relationship (SAR) assessment and Prudent Practices in the Laboratory to establish a safety protocol that assumes the highest standard of care.

Chemical Identification & Hazard Assessment

Before disposal, you must validate the chemical identity and understanding of its functional hazards.

Property Details
Chemical Name 2-(Oxan-4-yl)propane-1,3-diol
Synonyms 2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diol
Structure A saturated 6-membered cyclic ether (oxane/tetrahydropyran) attached to a propane-1,3-diol backbone.[1][2][3][4]
Predicted Physical State Solid or Viscous Liquid (High viscosity expected due to hydrogen bonding from two hydroxyl groups).
Solubility High Water Solubility (Hydrophilic diol groups dominate). Soluble in alcohols, DMSO.
Flash Point >100°C (Predicted) .[5] The diol functionality significantly raises the boiling and flash points compared to the parent tetrahydropyran.
Stability Stable under normal conditions.[5] Note: Cyclic ethers can theoretically form peroxides upon prolonged exposure to air/light, though the risk is lower in saturated pyrans than in furans.
Hazard Classification (Precautionary)

Since specific toxicological data is often unavailable for this intermediate, apply the "Universal Precaution for Novel Compounds" :

  • Health: Treat as a potential Irritant (Skin/Eye) and potential organ toxicant.

  • Flammability: Combustible (Class IIIB). Not a "Flammable Liquid" unless dissolved in a flammable solvent.

  • Reactivity: Low. Avoid strong oxidizing agents (e.g., chromic acid, permanganates).

Personal Protective Equipment (PPE)

Do not initiate disposal without the following PPE. This protocol is designed to prevent dermal absorption and inhalation of aerosols.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). Double-glove if handling solutions in penetrating solvents (e.g., DCM, Methanol).[2][3]

  • Body Protection: Standard laboratory coat (buttoned) and closed-toe shoes.[2][3]

  • Respiratory Protection: Not required for solid/viscous liquid handling in a fume hood.[5] If generating dust or aerosols, use an N95 or P100 respirator.

Waste Characterization & Segregation

Proper disposal depends on the physical form of the waste. Use the decision logic below to categorize your material.

Waste_Disposal_Logic Start Waste Material: 2-(Oxan-4-yl)propane-1,3-diol CheckForm What is the Physical Form? Start->CheckForm IsSolid Pure Solid / Powder CheckForm->IsSolid IsLiquid Solution / Mixture CheckForm->IsLiquid SolidWaste Stream A: Solid Chemical Waste (Incineration) IsSolid->SolidWaste Pack in wide-mouth jar CheckSolvent Identify Solvent IsLiquid->CheckSolvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., MeOH, Acetone, Water) CheckSolvent->NonHalogenated No Halogens HaloWaste Stream B: Halogenated Organic Waste Halogenated->HaloWaste NonHaloWaste Stream C: Non-Halogenated Organic Waste NonHalogenated->NonHaloWaste

Figure 1: Decision matrix for segregating 2-(Oxan-4-yl)propane-1,3-diol waste streams based on solvent composition.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Substance (Solid or Viscous Oil)

Best for: Expired reagents, synthesis products, or degradation by-products.[1][2][3]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2][3]

  • Transfer: Transfer the material into the container using a chemically compatible spatula.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write clearly: "2-(Oxan-4-yl)propane-1,3-diol".

    • Hazard Checkboxes: Check "Toxic" and "Irritant" (Precautionary).

  • Secondary Containment: Place the sealed container in a secondary bin until pickup.

  • Final Disposal: This stream must be sent for High-Temperature Incineration via your facility's EHS hazardous waste contractor.

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

Best for: Material dissolved in solvents like Methanol, Acetonitrile, or DCM.[3]

  • Identify the Primary Solvent: The solvent dictates the waste stream, not the solute (unless the solute is highly toxic/reactive, which this is not).

  • Segregation:

    • If solvent is DCM/Chloroform: Pour into Halogenated Waste carboy.

    • If solvent is Methanol/Acetone/Water: Pour into Non-Halogenated Organic Waste carboy.

  • Rinsing: Triple-rinse the original glassware with the same solvent used in the waste stream. Add rinsate to the waste container.

  • Closure: Ensure the carboy cap is tightly closed when not actively adding waste to prevent volatile emissions.

Scenario C: Spill Cleanup Procedure

Immediate response for benchtop spills.

  • Alert: Notify nearby personnel.

  • PPE: Don gloves and goggles immediately.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and wipe up.

    • Liquid/Oil: Apply an inert absorbent (vermiculite, sand, or commercial spill pads) to the spill.

  • Collection: Scoop the absorbent material into a sealable plastic bag or jar.

  • Decontamination: Clean the surface with soap and water.[5][6]

  • Disposal: Label the bag/jar as "Debris contaminated with 2-(Oxan-4-yl)propane-1,3-diol" and dispose of as Solid Chemical Waste .

Regulatory Compliance & Environmental Fate

  • RCRA Status (USA): This compound is not a P-listed or U-listed hazardous waste under 40 CFR 261.[2][3]33. However, it must be characterized. If it has not been tested for toxicity, it must be managed as if it were hazardous to ensure compliance with the "Cradle-to-Grave" liability standard.[1][2][3]

  • Sewer Disposal: STRICTLY PROHIBITED. Do not pour down the drain.[7] Although the diol is water-soluble, the cyclic ether moiety and lack of biodegradation data make it unsuitable for municipal wastewater treatment.[2][3]

  • Recommended Destruction Method: Fuel blending or Incineration. This ensures complete thermal oxidation of the ether ring and alkyl chain into CO₂ and H₂O.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1][2][3]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]3]

  • PubChem. (2024). Compound Summary: Tetrahydro-2H-pyran-4-ol (Structural Analog).[1][2][3] National Library of Medicine. [Link]1][2][3]

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